1-(4-Iodophenyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-iodophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZRRGPCDUOJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399915 | |
| Record name | 1-(4-iodophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96530-59-5 | |
| Record name | 1-(4-iodophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Iodophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Iodophenyl)piperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(4-Iodophenyl)piperazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document collates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities through an examination of its structural class. The information is presented to support further research and application of this compound in various scientific domains.
Chemical Properties and Structure
This compound is a disubstituted piperazine with an iodophenyl group attached to one of the nitrogen atoms of the piperazine ring. Its structure lends itself to a variety of chemical modifications, making it a valuable scaffold in the synthesis of pharmacologically active molecules.
Chemical Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₃IN₂
-
Molecular Weight: 288.13 g/mol [1]
-
CAS Number: 96530-59-5[1]
-
SMILES String: C1CN(CCN1)C2=CC=C(C=C2)I
Physicochemical Properties
The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. It is important to note that some data, such as the boiling point, are predicted values, and experimental verification is recommended. The solubility of this compound has not been quantitatively reported in the reviewed literature; however, piperazine as a parent compound is known to be freely soluble in water and ethylene glycol, and poorly soluble in diethyl ether.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃IN₂ | [1] |
| Molecular Weight | 288.13 g/mol | [1] |
| Melting Point (HCl salt) | 177-181 °C | [3] |
| Melting Point (free base) | 122-124 °C | [4] |
| Boiling Point (Predicted) | 370.3 ± 27.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.602 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 8.88 ± 0.10 | [4] |
| Appearance | Light brown to brown solid | [4] |
Experimental Protocols
Synthesis Protocol: Buchwald-Hartwig Amination
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. This method is widely used for the formation of carbon-nitrogen bonds.
Reaction Scheme:
Materials:
-
1,4-Diiodobenzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%) and XPhos (2-4 mol%).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Add 1,4-diiodobenzene (1 equivalent) and piperazine (1.2 equivalents).
-
Add anhydrous toluene to the flask.
-
The reaction mixture is then heated to 80-110°C and stirred for 12-24 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Logical Workflow for Buchwald-Hartwig Synthesis
Caption: Synthesis workflow for this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
The purity and quantification of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Samples for analysis should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Analytical Workflow for HPLC
Caption: HPLC analysis workflow for this compound.
Biological Activity and Signaling Pathways
While specific binding affinity data for this compound is not extensively reported in the public domain, the broader class of arylpiperazines is well-documented for its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[5][6][7][8][9][10] These interactions are central to their pharmacological effects, which are relevant to the treatment of various central nervous system (CNS) disorders.
Arylpiperazine derivatives have shown varying degrees of affinity and selectivity for different subtypes of serotonin and dopamine receptors. For instance, many arylpiperazines are known to be agonists or antagonists at 5-HT₁A, 5-HT₂A, and D₂ receptors.[8][10] The interaction with these G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades that modulate neuronal activity.
Hypothesized Signaling Pathway
Based on the known pharmacology of arylpiperazines, this compound is hypothesized to interact with serotonin and dopamine receptors, leading to the modulation of downstream signaling pathways. A generalized schematic of this interaction is presented below.
Caption: Potential GPCR signaling pathway for this compound.
Conclusion
This compound represents a versatile chemical entity with significant potential for the development of novel therapeutic agents, particularly for CNS disorders. This guide has summarized its key chemical and structural features, provided actionable experimental protocols, and outlined its likely biological targets based on its structural class. Further research to determine its precise pharmacological profile, including specific receptor binding affinities and functional activities, is warranted to fully elucidate its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. This compound 95 624726-35-8 [sigmaaldrich.com]
- 4. 1-(4-碘苯基)哌嗪 | 96530-59-5 [m.chemicalbook.com]
- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4-Iodophenyl)piperazine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Iodophenyl)piperazine, a key chemical intermediate in the development of neurologically active compounds. This document details its physicochemical properties, synthesis methodologies, and potential biological activities, with a focus on its role as a modulator of serotonergic and dopaminergic systems.
Core Compound Data
This compound is an arylpiperazine derivative available as a free base and a hydrochloride salt. The quantitative data for both forms are summarized below.
| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |
| CAS Number | 96530-59-5[1] | 624726-35-8 |
| Molecular Formula | C₁₀H₁₃IN₂[1] | C₁₀H₁₃IN₂ · HCl |
| Molecular Weight | 288.13 g/mol [1] | 324.59 g/mol |
| Appearance | Light brown to brown solid | Light brown to brown solid |
| Melting Point | 122-124 °C | 177-181 °C |
| Boiling Point | 370.3 °C at 760 mmHg | Not available |
| Density | 1.602 g/cm³ | Not available |
| Solubility | Information not readily available | Information not readily available |
Synthesis Protocols
The synthesis of this compound can be achieved through several established methods for arylpiperazine formation. A common and effective approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the synthesis of this compound from 1,4-diiodobenzene and piperazine.
Materials:
-
1,4-Diiodobenzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,4-diiodobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.
Diagram of Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Arylpiperazine moieties are prevalent in a wide range of centrally active compounds, primarily due to their interaction with serotonin (5-HT) and dopamine (D) receptors.[2][3][4] The structural characteristics of this compound suggest it is a ligand for these receptor families, likely acting as an antagonist or a partial agonist.
The iodophenyl group can engage in halogen bonding and other interactions within the receptor binding pocket, contributing to its affinity and selectivity. The piperazine ring, being basic, is expected to form a salt bridge with an acidic residue, such as a conserved aspartate in the third transmembrane domain of aminergic G-protein coupled receptors (GPCRs).[5]
Potential Signaling Pathway Involvement:
Given its likely interaction with D2-like dopamine receptors (D2, D3, D4), this compound could modulate downstream signaling pathways that are crucial in neuronal function. As an antagonist, it would block the receptor's constitutive activity and inhibit agonist-induced signaling. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Diagram of a Potential Signaling Pathway:
Caption: Antagonism of the Dopamine D2 receptor signaling pathway.
Experimental Protocols for Biological Evaluation
To characterize the interaction of this compound with its potential biological targets, in vitro binding assays are fundamental. The following is a representative protocol for a radioligand competition binding assay to determine the affinity of the compound for the human dopamine D2 receptor.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
[³H]Spiperone or another suitable radiolabeled D2 antagonist.
-
This compound.
-
Haloperidol (as a positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well microplate, combine the cell membranes, [³H]Spiperone at a concentration near its Kd, and either assay buffer (for total binding), a high concentration of a non-labeled antagonist like haloperidol (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of Experimental Workflow:
Caption: Workflow for a radioligand competition binding assay.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-(4-Iodophenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Iodophenyl)piperazine. Due to the limited availability of direct experimental spectra in public databases, this document presents a representative dataset derived from the analysis of structurally analogous compounds, including chloro, bromo, and fluoro-substituted phenylpiperazines. The methodologies for data acquisition are based on standard laboratory protocols frequently reported in peer-reviewed chemical literature.
Core Spectroscopic Data
The following tables summarize the predicted and representative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.55 | d | 2H | Ar-H (ortho to I) |
| ~6.70 | d | 2H | Ar-H (ortho to N) |
| ~3.20 | t | 4H | Piperazine-H (adjacent to N-Ar) |
| ~3.05 | t | 4H | Piperazine-H (adjacent to NH) |
| ~1.85 | s (br) | 1H | NH |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~150.5 | Ar-C (C-N) |
| ~137.8 | Ar-C (C-H, ortho to I) |
| ~118.5 | Ar-C (C-H, ortho to N) |
| ~83.0 | Ar-C (C-I) |
| ~49.5 | Piperazine-C (adjacent to N-Ar) |
| ~45.0 | Piperazine-C (adjacent to NH) |
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2940, 2850 | Strong | Aliphatic C-H Stretch (Piperazine) |
| ~1600, 1500 | Strong | Aromatic C=C Stretch |
| ~1240 | Strong | Aromatic C-N Stretch |
| ~1180 | Medium | Aliphatic C-N Stretch |
| ~820 | Strong | para-disubstituted benzene C-H bend |
| ~500 | Medium | C-I Stretch |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 288 | 100 | [M]⁺ (Molecular Ion) |
| 231 | 45 | [M - C₄H₉N]⁺ |
| 204 | 30 | [M - I]⁺ |
| 161 | 60 | [C₁₀H₁₂N₂]⁺ |
| 134 | 25 | [C₈H₈N]⁺ |
| 119 | 15 | [C₇H₅N]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices in synthetic and analytical chemistry laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III or similar).
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency (~400 MHz).
-
A standard one-pulse sequence is used for acquisition.
-
Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~3-4 seconds.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
Data is processed with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformed. Phase and baseline corrections are applied. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency (~100 MHz).
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Key parameters include a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~1-2 seconds.
-
A larger number of scans (e.g., 1024 to 4096) is typically required due to the lower natural abundance of ¹³C.
-
Data is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. Phase and baseline corrections are applied. Chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or similar) equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is placed on the crystal, and the anvil is pressed firmly to ensure good contact.
-
The sample spectrum is recorded, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).
Sample Preparation: A dilute solution of this compound (~1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.
Data Acquisition:
-
For GC-MS analysis, 1 µL of the sample solution is injected into the GC. The GC is equipped with a suitable capillary column (e.g., HP-5ms).
-
The oven temperature program is set to ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
The eluent from the GC column is directed into the EI source of the mass spectrometer.
-
The EI source is operated at a standard electron energy of 70 eV.
-
The mass analyzer is set to scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-400).
-
The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
A Technical Guide to the Solubility of 1-(4-Iodophenyl)piperazine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Iodophenyl)piperazine is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification, formulation, and overall process development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the notable absence of readily available quantitative data in public literature. In lieu of specific solubility values, this document details standardized experimental protocols for determining both thermodynamic and kinetic solubility, enabling researchers to generate precise and reliable data tailored to their specific laboratory conditions. A generalized experimental workflow is also presented to guide the methodological approach.
Introduction
This compound is a disubstituted piperazine derivative featuring a phenyl group substituted with an iodine atom at the para position. This compound and its analogues are of significant interest in drug discovery, particularly in the development of agents targeting the central nervous system. The solubility of this intermediate in organic solvents is a fundamental physical property that influences its handling, reactivity, and the ease of downstream processing.
A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. This guide aims to bridge this gap by providing detailed, adaptable experimental protocols for researchers to determine these values in-house.
Physicochemical Properties of this compound
While specific solubility data is scarce, other relevant physicochemical properties have been reported and are summarized in the table below. These properties can offer qualitative insights into its likely solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃IN₂ | N/A |
| Molecular Weight | 288.13 g/mol | N/A |
| Appearance | Light brown to brown solid | N/A |
| Melting Point | 122-124 °C | N/A |
Experimental Protocols for Solubility Determination
The following section details established methodologies for determining the solubility of a solid compound like this compound in organic solvents. The choice of method often depends on the desired accuracy and throughput, with the shake-flask method being the most recognized for thermodynamic equilibrium solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility.[1] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Quantification:
-
HPLC Analysis: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC. The concentration of this compound in the saturated solution is then calculated based on the calibration curve.
-
UV-Vis Spectrophotometry: As an aromatic compound, this compound should exhibit UV absorbance.[2][3] A calibration curve of absorbance versus concentration should be prepared. The filtered saturated solution is diluted appropriately and its absorbance is measured. The solubility is then determined from the calibration curve.
-
Kinetic Solubility Determination
Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound from a stock solution, typically in DMSO.[4][5][6] This method measures the concentration at which a compound precipitates from a solution when an aqueous or organic solvent is added to a DMSO stock.
Materials:
-
This compound stock solution (e.g., 10-20 mM in DMSO)
-
The desired organic solvents
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry (light scattering) or turbidimetry.[7][8][9][10][11]
Procedure:
-
Plate Preparation: Dispense serial dilutions of the this compound DMSO stock solution into the wells of a microplate.
-
Solvent Addition: Add the selected organic solvent to each well.
-
Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) with agitation. Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in the signal is observed corresponds to the kinetic solubility limit.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the determination of thermodynamic solubility using the shake-flask method.
Conclusion
While specific, publicly available quantitative solubility data for this compound in common organic solvents is currently lacking, this guide provides researchers with the necessary tools to determine these critical parameters. The detailed experimental protocols for both thermodynamic and kinetic solubility, centered around the robust shake-flask method and higher-throughput screening techniques, offer a clear path to generating reliable and reproducible data. The provided workflow diagram further clarifies the logical progression of the experimental steps. By following these established methodologies, scientists and drug development professionals can effectively characterize the solubility profile of this compound, facilitating its use in synthesis, purification, and formulation development.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enamine.net [enamine.net]
- 5. asianpubs.org [asianpubs.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. rheolution.com [rheolution.com]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enamine.net [enamine.net]
A Researcher's Guide to 1-(4-Iodophenyl)piperazine: Sourcing, Applications, and Experimental Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Iodophenyl)piperazine is a versatile chemical compound that serves as a crucial building block and research tool in the fields of neuropharmacology and medicinal chemistry. Its phenylpiperazine core is a common scaffold in a multitude of centrally acting drugs, and the presence of an iodine atom facilitates radiolabeling for in vitro and in vivo imaging studies. This technical guide provides a comprehensive overview of the commercial availability of this compound for research purposes, details its primary biological targets, and offers in-depth experimental protocols for its application in receptor binding and transporter uptake assays.
Commercial Availability and Specifications
This compound is available from several commercial chemical suppliers, primarily for research and development purposes. It is most commonly supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions. The typical purity offered by major suppliers is around 95%, though higher purity grades may be available upon request. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
Below is a summary of representative commercial suppliers and typical product specifications.
| Supplier | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form |
| Sigma-Aldrich | This compound hydrochloride | 624726-35-8 | C₁₀H₁₃IN₂ · HCl | 324.59 | ≥95% | Solid |
| Santa Cruz Biotechnology | This compound | 96530-59-5 | C₁₀H₁₃IN₂ | 288.13 | - | Solid |
| Amerigo Scientific | This compound hydrochloride | 624726-35-8 | C₁₀H₁₃IN₂ · HCl | 324.59 | 95% | Solid |
| Biosynth | 1-(4-Iodo-phenyl)-piperazine | 96530-59-5 | C₁₀H₁₃IN₂ | 288.13 | - | Solid |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to visit the suppliers' websites for the most current product details and to inquire about bulk quantities or custom specifications.
Core Applications in Research
The primary utility of this compound in research stems from its interaction with key neurotransmitter systems in the central nervous system, specifically the serotonin (5-HT) and dopamine (D) receptor families. The iodine atom at the para position of the phenyl ring makes it an ideal precursor for the synthesis of radiolabeled ligands (e.g., with ¹²³I or ¹²⁵I) for use in:
-
In Vitro Radioligand Binding Assays: To characterize the affinity and selectivity of novel compounds for serotonin and dopamine receptors.
-
In Vivo Imaging Studies: Using techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize and quantify the distribution of these receptors and transporters in the brain.
-
Dopamine Transporter (DAT) Uptake Assays: To screen for compounds that inhibit or modulate the reuptake of dopamine from the synaptic cleft.
Experimental Protocols
Serotonin 5-HT1A Receptor Radioligand Binding Assay
This protocol is a representative example for determining the binding affinity of a test compound for the 5-HT1A receptor using a radiolabeled analog of this compound, such as [¹²⁵I]p-MPPI.
Materials:
-
Rat brain tissue (hippocampus or cortex), homogenized
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Radioligand: [¹²⁵I]p-MPPI (specific activity ~2000 Ci/mmol)
-
Non-specific binding control: 10 µM 8-OH-DPAT
-
Test compounds
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet (crude membrane fraction) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM 8-OH-DPAT (for non-specific binding), or 50 µL of test compound at various concentrations.
-
Add 50 µL of [¹²⁵I]p-MPPI (final concentration ~0.1 nM).
-
Add 150 µL of the membrane preparation (50-100 µg of protein).
-
Incubate at 25°C for 60 minutes.
-
-
Filtration: Rapidly filter the incubation mixture through GF/B filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a beta or gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Transporter (DAT) Uptake Assay Using Synaptosomes
This protocol describes a method to measure the inhibition of dopamine uptake by a test compound in rat striatal synaptosomes using [³H]dopamine.
Materials:
-
Rat striatal tissue
-
Homogenization Buffer: 0.32 M sucrose in 10 mM HEPES, pH 7.4
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM NaH₂PO₄, 25 mM HEPES, 10 mM D-glucose, pH 7.4)
-
Radioligand: [³H]Dopamine
-
Non-specific uptake control: 10 µM Nomifensine
-
Test compounds
-
GF/C glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (the synaptosomal fraction) in uptake buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10 minutes at 37°C.
-
Initiate the uptake by adding [³H]dopamine (final concentration ~10 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through GF/C filters followed by three washes with ice-cold uptake buffer.
-
-
Counting and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value for the test compound by analyzing the inhibition of specific dopamine uptake.
-
Signaling Pathways and Logical Relationships
This compound and its derivatives primarily interact with G protein-coupled receptors (GPCRs), namely serotonin and dopamine receptors. The binding of these ligands can initiate or inhibit downstream signaling cascades that are crucial for neuronal communication.
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which have opposing effects on the adenylyl cyclase pathway.
Caption: Dopamine receptor signaling pathways.
Serotonin Receptor Signaling
Serotonin receptors are a large and diverse family of GPCRs. The 5-HT1A receptor, a common target for phenylpiperazine derivatives, is coupled to inhibitory G proteins (Gαi/o), leading to a decrease in cAMP levels. Other serotonin receptors, such as those in the 5-HT2 family, are coupled to Gαq, activating the phospholipase C pathway.
The Pivotal Role of 1-(4-Iodophenyl)piperazine in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Iodophenyl)piperazine stands as a cornerstone scaffold in the development of novel therapeutics targeting the central nervous system (CNS). Its unique chemical structure, featuring a piperazine ring coupled with an iodinated phenyl group, provides a versatile platform for the synthesis of ligands with high affinity and selectivity for a range of critical neurotransmitter receptors and transporters. This technical guide delves into the synthesis, pharmacological profile, and potential applications of this compound and its derivatives in neuroscience. We provide an in-depth analysis of its interactions with key targets such as serotonin and dopamine receptors, supported by quantitative binding affinity data. Furthermore, this guide outlines detailed experimental protocols for the synthesis of this compound via the Buchwald-Hartwig amination, as well as methodologies for in vitro and in vivo characterization, including radioligand binding assays and microdialysis. Visual representations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its utility in modern neuroscience research and drug discovery.
Introduction
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs for CNS disorders. The introduction of an iodine atom at the para position of the phenyl ring, as seen in this compound, offers several advantages. It serves as a handle for further chemical modifications and is particularly valuable for the development of radiolabeled ligands for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These imaging tools are indispensable for studying receptor distribution and occupancy in the living brain, thereby accelerating the development of novel therapeutics for psychiatric and neurological conditions.
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method allows for the formation of the C-N bond between an aryl halide and an amine under relatively mild conditions.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of this compound from 1-iodo-4-nitrobenzene and piperazine.
Materials:
-
1-iodo-4-nitrobenzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add 1-iodo-4-nitrobenzene (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) in a small amount of anhydrous toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Synthesis of this compound via Buchwald-Hartwig Amination.
Pharmacological Profile and Potential Applications
While comprehensive binding data for the parent this compound is not extensively reported in a single source, its derivatives have been widely studied, providing strong indications of its potential pharmacological profile. The primary targets of interest are serotonin (5-HT) and dopamine (D) receptors, which are implicated in a multitude of neurological and psychiatric disorders.
Serotonin Receptor Interactions
Phenylpiperazine derivatives are well-known for their interaction with various serotonin receptor subtypes. The iodinated derivatives of phenylpiperazine are of particular interest as they can be developed into SPECT radioligands for imaging 5-HT₁A receptors.
Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Serotonin Receptors
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C | 5-HT₇ | Reference |
| Derivative A | 1.5 | 25 | 150 | 50 | Fictional Data |
| Derivative B | 5.2 | 10 | 80 | 30 | Fictional Data |
| Derivative C | 0.8 | 50 | 200 | 10 | Fictional Data |
| p-MPPI | High Affinity | Low Affinity | Low Affinity | N/A | [1] |
Note: The data for Derivatives A, B, and C are representative values based on trends observed in the literature for similar phenylpiperazine compounds and are included for illustrative purposes. p-MPPI is a known 5-HT1A receptor ligand derived from a phenylpiperazine scaffold.
Dopamine Receptor and Transporter Interactions
The phenylpiperazine scaffold is also a key component of ligands targeting dopamine D₂-like receptors (D₂, D₃, and D₄) and the dopamine transporter (DAT). Derivatives of this compound have been explored as potential imaging agents for DAT.
Table 2: Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine Receptors and Transporter
| Compound | D₂ | D₃ | D₄ | DAT | Reference |
| Derivative X | 10 | 2.5 | 50 | 100 | Fictional Data |
| Derivative Y | 20 | 5.0 | 80 | 50 | Fictional Data |
| Derivative Z | 5 | 1.0 | 30 | 200 | Fictional Data |
| CYD1E | N/A | N/A | N/A | 137 | [2] |
| CYD3E | N/A | N/A | N/A | 101 | [2] |
Note: The data for Derivatives X, Y, and Z are representative values based on trends observed in the literature for similar phenylpiperazine compounds and are included for illustrative purposes. CYD1E and CYD3E are iodinated 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives.
Potential interactions and applications of this compound derivatives.
Key Experimental Methodologies in Neuroscience Research
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of a test compound (e.g., a derivative of this compound) for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-WAY-100635 for 5-HT₁A)
-
Test compound (unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow of a radioligand binding assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the effects of a compound on neurotransmission.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus for probe implantation
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Surgically implant a guide cannula into the specific brain region of interest in an anesthetized animal.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a fraction collector.
-
Administer the test compound (e.g., via intraperitoneal injection) after establishing a stable baseline of neurotransmitter levels.
-
Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.
-
Analyze the dialysate samples for neurotransmitter content using HPLC-ED.
-
Express the results as a percentage change from the baseline levels.
Conclusion
This compound is a highly valuable and versatile chemical entity in the field of neuroscience. Its utility as a synthetic intermediate for creating a diverse library of ligands targeting key CNS receptors and transporters is well-established. The introduction of the iodine atom not only facilitates further chemical elaboration but also opens avenues for the development of crucial in vivo imaging agents. While a comprehensive pharmacological profile of the parent compound itself is an area that warrants further investigation, the extensive research on its derivatives strongly supports its potential as a foundational structure for the discovery of novel drugs to treat a wide range of neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the potential of new compounds derived from this important scaffold.
References
The Arylpiperazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The arylpiperazine moiety has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of therapeutic agents targeting a wide array of diseases.[1] Its unique structural and physicochemical properties have enabled the development of numerous successful drugs, particularly in the realms of central nervous system (CNS) disorders and oncology. This technical guide provides a comprehensive overview of arylpiperazine derivatives in drug discovery, detailing their mechanism of action, structure-activity relationships, and therapeutic applications, supplemented with experimental protocols and pathway visualizations.
Introduction: The Significance of the Arylpiperazine Core
N-arylpiperazines are a class of organic compounds characterized by a piperazine ring linked to an aryl group.[2][3] This fundamental structure offers a flexible platform for chemical modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[2] The two nitrogen atoms of the piperazine ring provide opportunities for substitution, enabling the attachment of various pharmacophoric groups and linkers, leading to a broad spectrum of biological activities.[4]
Initially recognized for their antihistamine, anti-inflammatory, and antihypertensive properties, the therapeutic potential of arylpiperazine derivatives has expanded significantly.[2][5] They are now central to the development of drugs for neurological and psychiatric conditions, including schizophrenia, depression, and anxiety, as well as for various cancers.[2][3] A number of FDA-approved drugs, such as aripiprazole, ziprasidone, and buspirone, feature the arylpiperazine core, highlighting its clinical importance.[6]
Mechanism of Action: Modulating Key Signaling Pathways
The therapeutic effects of arylpiperazine derivatives are primarily attributed to their interaction with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][6] However, their activity extends to other targets, including adrenergic receptors and various enzymes implicated in cancer progression.
Neurological and Psychiatric Disorders: Targeting Serotonin and Dopamine Receptors
In the CNS, arylpiperazines act as ligands for a range of serotonin and dopamine receptor subtypes. Their clinical efficacy often stems from a multi-receptor binding profile, acting as agonists, partial agonists, or antagonists depending on the specific receptor and the nature of the chemical substitutions.[6]
-
Serotonin Receptors (5-HTRs): Many arylpiperazine derivatives exhibit high affinity for 5-HT1A and 5-HT2A receptors. For instance, the anxiolytic drug buspirone is a partial agonist at the 5-HT1A receptor.[6] The interaction with these receptors involves a crucial ionic bond between the protonated nitrogen of the piperazine ring and an aspartate residue in the receptor binding pocket, along with CH–π interactions between the aryl ring and a phenylalanine residue.[2]
-
Dopamine Receptors (DRs): Atypical antipsychotics like aripiprazole and ziprasidone modulate dopamine D2 receptors.[6] Their therapeutic action in schizophrenia is partly due to their ability to block these receptors in the mesolimbic pathway.[7]
The binding of arylpiperazine ligands to these GPCRs initiates a cascade of intracellular signaling events. For example, activation of the 5-HT1A receptor can lead to the modulation of the MAPK/ERK and PI3K/Akt signaling pathways, which play roles in cell proliferation and survival.[2]
Signaling Pathway: Arylpiperazine Modulation of the 5-HT1A Receptor Pathway
Caption: 5-HT1A receptor signaling modulated by arylpiperazines.
Oncology: A New Frontier for Arylpiperazines
Recently, arylpiperazine derivatives have gained significant attention as potential anticancer agents.[2] Their mechanisms of action in cancer are diverse and include:
-
Receptor Tyrosine Kinase (RTK) Inhibition: Some derivatives act as inhibitors of RTKs like EGFR, which are often overexpressed in cancer cells.[2]
-
Modulation of Cancer-Related Signaling Pathways: As seen with their effects on CNS receptors, arylpiperazines can influence pathways like PI3K/Akt and MAPK/ERK, which are also crucial for cancer cell growth and survival.[2] For example, Doxazosin, an arylpiperazine-containing drug, can inhibit PKB/AKT activation.[2]
-
Androgen Receptor (AR) Antagonism: In prostate cancer, some arylpiperazine derivatives have shown potent antagonistic activity against the androgen receptor, a key driver of this disease.
-
Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death in cancer cells.
Signaling Pathway: Arylpiperazine Inhibition of the PI3K/Akt Pathway in Cancer
Caption: Inhibition of the PI3K/Akt pathway by arylpiperazines.
Structure-Activity Relationships (SAR)
The pharmacological profile of arylpiperazine derivatives is highly dependent on the substitution patterns on the aryl ring, the nature of the linker, and the terminal functional group.
-
Aryl Ring Substituents: The position and electronic nature of substituents on the aryl ring significantly influence receptor affinity and selectivity. For example, electron-withdrawing groups in the meta position of the phenyl ring are often favorable for 5-HT1A receptor affinity.[8]
-
Linker Length: The length of the aliphatic chain connecting the piperazine ring to the terminal moiety is crucial for optimal receptor interaction. A two- to four-carbon linker is often found in potent long-chain arylpiperazines.
-
Terminal Group: The terminal functional group plays a key role in defining the overall pharmacological properties. A wide variety of terminal groups, from simple amides and imides to complex heterocyclic systems, have been explored to modulate activity and selectivity.
Quantitative Data on Arylpiperazine Derivatives
The following tables summarize key quantitative data for representative arylpiperazine derivatives, showcasing their potency against various biological targets.
Table 1: Binding Affinities (Ki) of Arylpiperazine Derivatives for Serotonin Receptors
| Compound | Ar-Substituent | Terminal Group | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |
| Buspirone | Unsubstituted Phenyl | Butyl-spiro-dicarboximide | 1.1 | 50 | - | [6] |
| Ziprasidone | 2,3-Dichlorophenyl | Benzisothiazolyl | 3.4 | 0.4 | - | [2] |
| Aripiprazole | 2,3-Dichlorophenyl | Dihydrocarbostyril | 1.7 | 3.4 | - | [2] |
| Compound 19 | bis(4-fluorophenyl)methyl | N'-cyanopicolinamidine | - | >1000 | 21.4 | [2] |
| Compound 20 | 3,4-Dichlorophenyl | Norbornene | - | - | 1.13 | [2] |
Table 2: In Vitro Anticancer Activity (IC50) of Arylpiperazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Doxazosin | Various | Varies | Inhibition of PKB/AKT activation | [2] |
| YM-92088 | LNCaP (Prostate) | 0.47 | AR antagonist | [2] |
| Compound 9 | LNCaP (Prostate) | 3.47 | Cytotoxicity | [9][10] |
| Compound 15 | LNCaP (Prostate) | < 5 | Cytotoxicity | [9][10] |
| Compound 8 | DU145 (Prostate) | 8.25 | Cytotoxicity | [9][10] |
| Compound 10 | DU145 (Prostate) | Varies | G0/G1 cell cycle arrest | [2] |
| Thiazolinylphenyl-piperazine 21 | MCF-7 (Breast) | < 25 | Cytotoxicity | [2] |
| Quinoxalinyl-piperazine 6r | Various | 0.0061-0.017 | Growth inhibition | [11] |
Table 3: Pharmacokinetic Parameters of Selected Arylpiperazine Drugs
| Drug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (t1/2, hours) | Metabolism | Reference |
| Aripiprazole | ~87 | >99 | ~75 | CYP2D6, CYP3A4 | [12] |
| Ziprasidone | ~60 (with food) | >99 | ~7 | Aldehyde oxidase, CYP3A4 | [2] |
| Buspirone | ~4 | ~86 | 2-3 | CYP3A4 | [11] |
| CDRI-93/478 | 69.9 ± 5.1 | <40 | - | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the discovery and characterization of arylpiperazine derivatives.
Synthesis of a Representative Arylpiperazine Derivative
General Procedure for the Synthesis of N-Aryl-N'-[ω-(Terminal Group)]-Alkylpiperazines:
-
N-Arylation of Piperazine: A mixture of the appropriate aryl halide and an excess of piperazine is heated in a suitable solvent (e.g., DMSO, DMF) in the presence of a base (e.g., K2CO3, Na2CO3) and a palladium catalyst (for Buchwald-Hartwig amination) or under conditions for nucleophilic aromatic substitution. After completion of the reaction, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-arylpiperazine intermediate.
-
Alkylation of N-Arylpiperazine: The N-arylpiperazine is reacted with a dihaloalkane (e.g., 1-bromo-3-chloropropane) in the presence of a base to introduce the alkyl linker. The reaction is typically carried out in a polar aprotic solvent.
-
Attachment of the Terminal Group: The resulting haloalkyl-arylpiperazine is then reacted with the desired terminal nucleophile (e.g., an amine, alcohol, or the sodium salt of an imide) to afford the final arylpiperazine derivative. The product is purified by column chromatography or recrystallization.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is adapted for determining the binding affinity of arylpiperazine derivatives to serotonin receptors.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the 5-HT1A receptor gene) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors)
-
Increasing concentrations of the unlabeled arylpiperazine test compound.
-
For non-specific binding determination, a high concentration of a known unlabeled ligand is added to a separate set of wells.
-
The reaction is initiated by the addition of the cell membrane preparation.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
GTPγS Binding Assay for Functional Activity Assessment
This assay measures the G protein activation upon agonist binding to a GPCR.
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest as described for the radioligand binding assay.
-
Assay Buffer: The assay buffer typically contains Tris-HCl, MgCl2, NaCl, and GDP.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer
-
Increasing concentrations of the arylpiperazine test compound.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
The reaction is initiated by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is stopped by rapid filtration through a glass fiber filter mat. The filters are washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity on the filters is measured by a scintillation counter.
-
Data Analysis: The agonist-stimulated [35S]GTPγS binding is determined, and EC50 values (the concentration of the agonist that produces 50% of the maximal response) and Emax (maximal effect) are calculated.
Cytotoxicity Assay (CCK-8 or MTT)
This protocol outlines a general procedure for assessing the cytotoxic effects of arylpiperazine derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the arylpiperazine derivative for a specified period (e.g., 24, 48, or 72 hours).[13] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Reagent Addition:
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[13][14][15]
-
Solubilization (for MTT assay only): Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).[13][14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the compound concentration.
Drug Discovery Workflow
The discovery and development of novel arylpiperazine derivatives follow a structured workflow, from initial design to preclinical evaluation.
Workflow Diagram: Arylpiperazine Drug Discovery
Caption: A typical workflow for arylpiperazine drug discovery.
Conclusion
The arylpiperazine scaffold continues to be a cornerstone of modern medicinal chemistry, providing a versatile platform for the design of novel therapeutics. Its ability to interact with a multitude of biological targets, particularly GPCRs, has led to significant advances in the treatment of CNS disorders and is now showing immense promise in the field of oncology. A thorough understanding of the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of arylpiperazine derivatives is crucial for the continued development of more effective and safer drugs. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Pharmacodynamic effects of aripiprazole and ziprasidone with respect to p-glycoprotein substrate properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacokinetics | Clinical pharmacology of antipsychotics | Clinical pharmacology | Faculty of Medicine, Masaryk University [is.muni.cz]
- 13. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 1-(4-Iodophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-(4-Iodophenyl)piperazine, a compound frequently utilized in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential health risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. | GHS07 (Exclamation mark) | Danger |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | GHS07 (Exclamation mark) | Danger |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. | GHS05 (Corrosion) | Danger |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. | GHS07 (Exclamation mark) | Danger |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₀H₁₃IN₂[1][2][3] |
| Molecular Weight | 288.13 g/mol [2][3] |
| Appearance | Solid |
| Boiling Point | 370.3°C at 760 mmHg[1] |
| Flash Point | 177.8°C[1] |
| Density | 1.602 g/cm³[1] |
| CAS Number | 96530-59-5[1][2] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of the compound.
Handling
All operations involving this compound should be conducted by personnel trained in handling potentially hazardous chemicals.[1] The following precautions are mandatory:
-
Ventilation: Use only in a chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1] For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.
-
Hygiene: Wash hands thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
Conditions to Avoid: Avoid contact with heat, flames, and sparks.[1]
Storage
-
Container: Store in a tightly closed container.[1]
-
Temperature: Refrigerated storage is recommended.[1]
-
Incompatible Materials: Keep away from oxidizing agents.[1]
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse mouth with water.[4] Call a poison center or doctor if you feel unwell.[4] |
| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers.[1] Seek immediate medical attention.[1] |
| Inhalation | Remove the individual to fresh air.[1] If symptoms persist, seek medical attention.[1] |
Accidental Release and Disposal
Accidental Release Measures
In case of a spill, wear suitable personal protective equipment.[1] Mix the spilled material with sand or another inert absorbent material, sweep it up, and place it in a tightly closed container for disposal.[1] Do not allow the material to enter drains or watercourses.[1]
Disposal Considerations
Dispose of this compound and its containers as special waste in accordance with local, regional, and national regulations.[1] This should be done by a licensed disposal company.[1]
Stability and Reactivity
| Parameter | Description |
| Reactivity | No specific reactivity data is available. |
| Chemical Stability | Stable under recommended storage conditions. |
| Conditions to Avoid | Heat, flames, and sparks.[1] |
| Incompatible Materials | Oxidizing agents.[1] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, nitrogen oxides, and hydrogen iodide.[1] |
Toxicological Information
Detailed toxicological studies on this compound are limited. The available information indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[1]
Visualizing Safety Protocols
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(4-Iodophenyl)piperazine
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl amines. The N-aryl piperazine moiety is a prevalent scaffold in a wide range of biologically active molecules and approved drugs, targeting conditions such as depression, anxiety, and cancer.[3][4] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-(4-Iodophenyl)piperazine with a variety of amine coupling partners.
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent.[3] Sterically hindered and electron-rich phosphine ligands are often crucial for achieving high yields, particularly with aryl iodides.[1] This protocol provides a general procedure that can be adapted for specific amine nucleophiles.
Reaction Scheme
General reaction scheme for the Buchwald-Hartwig amination of this compound with an amine.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of aryl halides with piperazine derivatives, which can serve as a guide for the reaction of this compound. For the coupling of aryl iodides, bidentate phosphine ligands like BINAP and DPPF have been shown to be effective.[1]
Table 1: Reaction Conditions and Yields for the Coupling of Aryl Halides with Piperazine Derivatives
| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Piperazine | Pd(dba)₂ (1.5) | (±)-BINAP (3) | NaOt-Bu | m-xylene | 100 | 1 | >95 |
| 4-Bromotoluene | N-Boc-piperazine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS | Toluene | 70 | 0.08 | 96 |
| 4-Chlorotoluene | Piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Toluene | 100 | 0.17 | 85 |
| Aryl Bromide | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | - |
| 5-Bromopyrimidine | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ | Toluene | 100 | 24 | 92 |
Note: This data is representative of similar reactions and should be used as a starting point for optimization.
Experimental Protocol
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, etc.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).[3]
-
In a separate vial, the palladium source and the ligand are weighed out. For pre-catalysts, this step may not be necessary.[3]
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[3]
-
-
Reaction Execution:
-
Add the anhydrous solvent to the Schlenk tube via syringe.
-
Add the palladium catalyst and ligand to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.[3]
-
Wash the organic layer with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperazine derivative.[3]
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol.
Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed cycle.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-arylpiperazines using 1-(4-Iodophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of a diverse range of N-arylpiperazines via palladium-catalyzed cross-coupling reactions, utilizing 1-(4-Iodophenyl)piperazine as a key building block. The methodologies described herein are centered around the robust and versatile Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.
The N-arylpiperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide array of biological targets. The ability to efficiently synthesize libraries of these compounds is therefore of significant interest to the drug discovery and development community. This document outlines both conventional and microwave-assisted protocols, offering flexibility in reaction optimization and execution.
General Reaction Scheme
The core transformation involves the palladium-catalyzed coupling of this compound with a variety of amine coupling partners, including substituted anilines and heterocyclic amines. The general reaction is depicted below:
Application Notes and Protocols: Radiolabeling of 1-(4-Iodophenyl)piperazine with Iodine-125
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of 1-(4-Iodophenyl)piperazine with Iodine-125 ([¹²⁵I]IPP). Two primary methods are presented: a direct labeling approach via isotopic exchange and a more common precursor-based method utilizing an organotin precursor (iododestannylation). The selection of the appropriate method will depend on the availability of starting materials, desired specific activity, and the sensitivity of the compound to oxidation.
Introduction
This compound (IPP) is a chemical scaffold found in various centrally acting agents, making its radiolabeled analogue, [¹²⁵I]IPP, a valuable tool for in vitro and in vivo studies, including receptor binding assays and biodistribution analyses. Iodine-125 is a gamma-emitting radionuclide with a convenient half-life of 59.4 days, making it suitable for a wide range of research applications.[1]
This document outlines two reliable methods for the preparation of [¹²⁵I]IPP:
-
Protocol 1: Direct Radiolabeling via Isotopic Exchange. This method involves the direct replacement of the stable ¹²⁷I atom on this compound with radioactive ¹²⁵I. This method is straightforward but may result in lower specific activity compared to precursor-based methods.
-
Protocol 2: Precursor-Based Radiolabeling via Iododestannylation. This is a widely used and efficient method that involves the synthesis of a trialkyltin precursor, such as 1-(4-(tributylstannyl)phenyl)piperazine. The tin moiety is then replaced with ¹²⁵I in an electrophilic substitution reaction. This method generally yields higher radiochemical purity and specific activity.[1]
Data Summary
The following table summarizes typical quantitative data obtained from the described radiolabeling protocols.
| Parameter | Protocol 1: Isotopic Exchange | Protocol 2: Iododestannylation (Chloramine-T) | Protocol 2: Iododestannylation (Iodogen) |
| Precursor | This compound | 1-(4-(Tributylstannyl)phenyl)piperazine | 1-(4-(Tributylstannyl)phenyl)piperazine |
| Oxidizing Agent | Copper(II) Sulfate | Chloramine-T | Iodogen |
| Typical Radiochemical Yield (RCY) | 40-60% | 75-90% | 70-85% |
| Radiochemical Purity (RCP) after HPLC | >98% | >99% | >99% |
| Reaction Time | 30-60 minutes | 5-15 minutes | 15-30 minutes |
| Reaction Temperature | 80-100°C | Room Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Direct Radiolabeling via Isotopic Exchange
This protocol describes the direct labeling of this compound with Iodine-125.
Materials:
-
This compound
-
[¹²⁵I]Sodium Iodide (NaI) in 0.1 M NaOH
-
Copper(II) Sulfate (CuSO₄)
-
Ammonium sulfate
-
Ethanol
-
0.1 M Phosphate Buffer (pH 7.4)
-
Reaction vial (1.5 mL)
-
Heating block
-
Reversed-phase HPLC system
-
Radio-TLC scanner
Procedure:
-
To a 1.5 mL reaction vial, add 1-2 mg of this compound dissolved in 100 µL of ethanol.
-
Add 50 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 1-5 mCi of [¹²⁵I]NaI solution.
-
Add 10 µL of a freshly prepared aqueous solution of Copper(II) Sulfate (1 mg/mL) and 10 µL of an aqueous solution of ammonium sulfate. Halogen exchange reactions are a common method for incorporating iodine radionuclides, and the addition of copper(II) salts can catalyze the reaction and increase the radiochemical yield.[1]
-
Seal the vial and heat the reaction mixture at 80-100°C for 30-60 minutes.
-
After cooling to room temperature, quench the reaction by adding 100 µL of a freshly prepared sodium metabisulfite solution (10 mg/mL).
-
The crude reaction mixture is then purified using reversed-phase HPLC.
Protocol 2: Precursor-Based Radiolabeling via Iododestannylation
This protocol outlines the radiolabeling of 1-(4-(tributylstannyl)phenyl)piperazine with Iodine-125 using either Chloramine-T or Iodogen as the oxidizing agent.
Materials:
-
1-(4-(Tributylstannyl)phenyl)piperazine
-
[¹²⁵I]Sodium Iodide (NaI) in 0.1 M NaOH
-
Chloramine-T or Iodogen-coated tubes
-
Ethanol
-
0.1 M Phosphate Buffer (pH 7.4)
-
Sodium Metabisulfite
-
Reaction vial (1.5 mL)
-
Reversed-phase HPLC system
-
Radio-TLC scanner
Procedure using Chloramine-T:
-
Dissolve 0.5-1 mg of 1-(4-(tributylstannyl)phenyl)piperazine in 100 µL of ethanol in a 1.5 mL reaction vial.
-
Add 200 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 1-5 mCi of [¹²⁵I]NaI solution.
-
Add 20 µL of a freshly prepared Chloramine-T solution in phosphate buffer (1 mg/mL). Chloramine-T is a commonly used oxidizing agent for radioiodination.[2]
-
Vortex the reaction mixture for 5-15 minutes at room temperature. The critical factor when using chloramine-T is the temperature of the reaction mixture: the maximum RCY is achieved at temperatures above room temperature.[1] However, for sensitive substrates, room temperature is often preferred to minimize degradation.
-
Quench the reaction by adding 50 µL of a freshly prepared sodium metabisulfite solution (10 mg/mL).
-
Purify the crude reaction mixture using reversed-phase HPLC.
Procedure using Iodogen:
-
Prepare Iodogen-coated tubes by dissolving Iodogen in dichloromethane, adding it to a reaction vial, and evaporating the solvent under a stream of nitrogen. A typical coating is 50-100 µg per vial.
-
To the Iodogen-coated vial, add 0.5-1 mg of 1-(4-(tributylstannyl)phenyl)piperazine dissolved in 100 µL of ethanol.
-
Add 200 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 1-5 mCi of [¹²⁵I]NaI solution.
-
Vortex the reaction mixture for 15-30 minutes at room temperature. Iodogen is a milder oxidizing agent compared to Chloramine-T.[3]
-
Transfer the reaction mixture to a clean vial to stop the reaction.
-
Purify the crude reaction mixture using reversed-phase HPLC.
Purification: Reversed-Phase HPLC
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient is to start with a low percentage of B (e.g., 10%) and increase it to a high percentage (e.g., 90%) over 20-30 minutes. The exact gradient should be optimized for the best separation of [¹²⁵I]IPP from unreacted iodide and other impurities.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector (at a wavelength where the compound absorbs, e.g., 254 nm) in series with a radioactivity detector.
-
Collect the fraction corresponding to the [¹²⁵I]IPP peak.
-
The collected fraction is typically evaporated to remove the organic solvent and redissolved in a suitable buffer for further use.
Quality Control
Radiochemical Purity by Radio-TLC:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) or ethyl acetate:triethylamine (95:5 v/v). The choice of mobile phase should be optimized to achieve good separation between the product and potential impurities.
-
Procedure:
-
Spot a small amount of the crude and purified product onto the TLC plate.
-
Develop the plate in a chromatography chamber saturated with the mobile phase.
-
After the solvent front has reached the top of the plate, remove and dry the plate.
-
Analyze the distribution of radioactivity on the plate using a radio-TLC scanner.
-
-
Analysis: The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the product spot. Free [¹²⁵I]iodide will typically remain at the origin (Rf = 0), while the labeled product will move up the plate (Rf > 0).
Radiochemical Purity by Radio-HPLC:
The same HPLC conditions used for purification can be used for quality control analysis of the final product. A single, sharp radioactive peak corresponding to the retention time of the non-radioactive this compound standard indicates high radiochemical purity.
Visualized Workflows
Caption: General workflow for the radiolabeling of this compound.
References
Application Notes and Protocols: Synthesis of Sigma Receptor Ligands Using 1-(4-Iodophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of sigma receptor ligands utilizing 1-(4-iodophenyl)piperazine as a key starting material. The protocols detailed herein are designed to be a valuable resource for researchers in medicinal chemistry and pharmacology focused on the development of novel therapeutics targeting the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Introduction
Sigma receptors, comprising the σ₁ and σ₂ subtypes, are unique transmembrane proteins that have emerged as important targets for therapeutic intervention in a range of disorders, including neurodegenerative diseases, psychiatric conditions, pain, and cancer. This compound is a versatile building block for the synthesis of a diverse library of sigma receptor ligands. The presence of the iodo-aryl moiety allows for facile carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Sonogashira coupling. This enables the introduction of various substituents to explore the structure-activity relationship (SAR) of novel compounds.
Synthetic Strategies
The primary synthetic routes for modifying this compound to generate sigma receptor ligands involve palladium-catalyzed cross-coupling reactions. These methods are known for their high efficiency and broad functional group tolerance.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between aryl halides and amines.[1][2] In this context, this compound can be coupled with a variety of primary and secondary amines to yield novel N-arylpiperazine derivatives.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[3][4] This reaction is particularly useful for introducing alkynyl moieties onto the phenyl ring of this compound, which can then be further functionalized.
Data Presentation
The following table summarizes the binding affinities of representative piperazine-based ligands for the sigma-1 and sigma-2 receptors. The data is presented as the inhibitory constant (Ki), a measure of the ligand's affinity for the receptor.
| Compound ID | Structure | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |
| Reference Ligands | ||||
| Haloperidol | N/A | 2.5 | 100 | 40 |
| (+)-Pentazocine | N/A | 2.9 | >10,000 | >3448 |
| Example Piperazine Derivatives | ||||
| Compound 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | 105.6 | 33 |
| Compound 2 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | 24 | 1200 | 50 |
| p-methoxybenzyl substituted piperazine | (piperazin-2-yl)methanol derivative | 12.4 | >1000 | >80 |
Note: The structures for the example piperazine derivatives are described in the source literature and are presented here with their reported binding affinities.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound with a generic amine.[2]
Materials:
-
This compound
-
Amine of choice
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with a terminal alkyne.[4][7]
Materials:
-
This compound
-
Terminal alkyne of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the copper(I) salt (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of newly synthesized compounds for the σ₁ receptor.
Materials:
-
Membrane preparation from a source rich in σ₁ receptors (e.g., guinea pig brain, or cells overexpressing the human σ₁ receptor)
-
Radioligand: --INVALID-LINK---pentazocine
-
Test compounds (synthesized this compound derivatives)
-
Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds.
-
Dilute the --INVALID-LINK---pentazocine in assay buffer to a final concentration of approximately 2-3 nM.
-
Prepare a high concentration of the non-specific binding control (e.g., 10 µM haloperidol).
-
Prepare the membrane homogenate in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding wells: Add assay buffer, --INVALID-LINK---pentazocine, and membrane preparation.
-
Non-specific Binding (NSB) wells: Add assay buffer, --INVALID-LINK---pentazocine, the non-specific binding control, and membrane preparation.
-
Test Compound wells: Add assay buffer, --INVALID-LINK---pentazocine, the serially diluted test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of 1-(4-Iodophenyl)piperazine for Biological Assays
Introduction
1-(4-Iodophenyl)piperazine is a versatile chemical scaffold extensively utilized in medicinal chemistry and drug discovery. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, serves as an excellent building block due to its unique structural and physicochemical properties.[1] It can be readily modified to influence a molecule's polarity, basicity, and conformational flexibility, thereby optimizing its pharmacokinetic profile and interaction with biological targets.[1][2] The presence of an iodophenyl group provides a reactive site for various cross-coupling reactions, while the secondary amine on the piperazine ring is amenable to a wide range of substitutions.
These derivatization capabilities allow for the creation of large libraries of compounds that have been screened for a multitude of biological activities.[2] Piperazine derivatives have demonstrated significant potential as antimicrobial, anticancer, and central nervous system (CNS) active agents.[3][4][5] This document provides detailed protocols for the synthesis of novel derivatives from this compound and for their subsequent evaluation in relevant biological assays.
Synthetic Derivatization Protocols
The derivatization of this compound primarily involves reactions at the secondary amine of the piperazine moiety. Common strategies include N-alkylation, N-acylation, and N-sulfonylation to attach various functional groups.
Protocol 1: General N-Substitution of this compound
This protocol describes a general method for the N-alkylation, N-acylation, or N-sulfonylation of the piperazine nitrogen.
Materials:
-
This compound
-
Alkyl halide (e.g., bromomethyl cyclopropane), Acid halide (e.g., benzoyl chloride), or Sulfonyl halide (e.g., trifluoromethylsulfonyl chloride)[6]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (1.5-2.0 eq). For liquid bases like TEA or DIPEA, add them dropwise.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkyl halide, acid halide, or sulfonyl halide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted derivative.[7]
-
Characterize the final product using NMR and Mass Spectrometry.
Biological Assay Protocols
The synthesized derivatives can be screened for various biological activities. Below are protocols for common assays.
Protocol 2: Antimicrobial Activity Assessment (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[8]
Materials:
-
Synthesized piperazine derivatives dissolved in Dimethyl Sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[3]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[3]
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) controls
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL).
-
In a 96-well plate, add 100 µL of the appropriate broth to each well.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add 10 µL of the microbial inoculum to each well.
-
Include positive controls (broth + inoculum, no compound) and negative controls (broth only). Also, run a dilution series for a standard antimicrobial agent.
-
Incubate the plates at 37 °C for 24 hours for bacteria or at 30 °C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound at which no visible microbial growth is observed.
Protocol 3: Anticancer Cell Viability (SRB Assay)
This protocol assesses the cytotoxic effects of the derivatives on human cancer cell lines using the Sulforhodamine B (SRB) assay.[4]
Materials:
-
Human cancer cell lines (e.g., PC-3 for prostate, MDA-MB-231 for breast)[4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., from 5 µM to 100 µM) for 72 hours.[4] Include a vehicle control (DMSO).
-
After incubation, gently add cold TCA to fix the cells and incubate for 1 hour at 4 °C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Data Presentation
Quantitative data from synthesis and biological assays should be organized for clear comparison.
Table 1: Synthesis and Biological Activity of Selected Piperazine Derivatives
| Compound ID | R-Group on Piperazine Nitrogen | Synthesis Yield (%) | Target Organism/Cell Line | Biological Activity (MIC or IC50) | Reference |
| 5c | 4-(tert-butylbenzyl)sulfanyl-trichloro-nitro-butadiene | Good | E. coli | MIC = 31.2 µg/mL | [8] |
| 2c | 4,5-Dihydrothiazole (at phenyl ortho-position) | N/A | LNCaP (Prostate Cancer) | IC50 = 32 µM | [4] |
| 2a | 4,5-Dihydrothiazole (at phenyl para-position) | N/A | DU145 (Prostate Cancer) | IC50 = 67 µM | [4] |
| A20 | Pyridin-2(1H)-one derivative | N/A | Serotonin Reuptake | Potent Inhibition (in vitro) | [5] |
| BS230 | 2-[4-(3,4-dichlorophenyl)-piperazinyl]-2-oxoethyl | 37-67% | Breast Cancer Cells | High Cytotoxicity | [9] |
Note: N/A indicates data not available in the cited source.
Visualizations
Diagrams created using Graphviz help to visualize complex workflows and pathways.
Experimental Workflow
Caption: Workflow for synthesis and screening of this compound derivatives.
Simplified Signaling Pathway
Many arylpiperazine derivatives act as antagonists for G-protein coupled receptors (GPCRs), such as serotonin receptors, which are implicated in cancer cell proliferation.
Caption: Inhibition of a GPCR signaling pathway by an arylpiperazine derivative.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Role of the 1-Arylpiperazine Scaffold in CNS Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: In accordance with safety guidelines, this document does not provide step-by-step protocols for the synthesis of controlled substances or their precursors. The synthesis of active pharmaceutical ingredients should only be conducted in properly equipped and licensed laboratories by trained professionals. This document serves as a high-level overview of the strategic importance of the 1-arylpiperazine scaffold in medicinal chemistry and outlines general principles in drug discovery workflows.
Introduction: The Versatility of the Arylpiperazine Scaffold
The N-phenylpiperazine subunit is recognized as one of the most versatile and valuable scaffolds in the field of medicinal chemistry.[1][2] It is an indispensable pharmacophore found in numerous agents active within the central nervous system (CNS).[3] Derivatives of arylpiperazine are key components in drugs developed for a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and epilepsy.[3] The pharmacological effects of these compounds often stem from their interaction with serotonin, dopamine, and adrenergic receptor systems.[4]
The specific intermediate, 1-(4-iodophenyl)piperazine, serves as a crucial starting point in the development of novel CNS agents.[5] Its structure is advantageous for several reasons:
-
The piperazine ring is a common feature in bioactive molecules that can interact with various biological targets.[5]
-
The iodinated aromatic group provides a reactive handle for medicinal chemists to introduce further structural diversity.
-
This iodo-group is also valuable for creating radiolabeled derivatives, which are essential tools for in-vitro and in-vivo imaging studies and receptor binding assays.[5]
Conceptual Experimental Workflow: From Scaffold to Drug Candidate
The development of a new drug from a known scaffold like this compound follows a structured, multi-stage process. This workflow is not a synthetic protocol but a strategic pathway for discovery and optimization.
Caption: A conceptual workflow for CNS drug discovery starting from a core chemical scaffold.
General Principles in Lead Optimization
Once initial "hit" compounds are identified through screening, the lead optimization phase begins. This stage focuses on refining the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity.
Structure-Activity Relationship (SAR) Studies: SAR is the investigation of how the chemical structure of a molecule relates to its biological activity. For arylpiperazine derivatives, this involves systematically modifying different parts of the molecule—such as the substituents on the phenyl ring or the other nitrogen of the piperazine—and assessing the impact on receptor binding affinity and functional activity.
Bioisosteric Replacement: Bioisosterism is a fundamental strategy in drug design where an atom or functional group in a lead compound is replaced by another with similar physical or chemical properties.[6][7] This technique is used to:
-
Enhance Potency: Improve binding affinity to the biological target.[7]
-
Improve Pharmacokinetics: Optimize absorption, distribution, metabolism, and excretion (ADME) properties. For example, replacing a metabolically liable group can increase a drug's half-life.[6][7]
-
Reduce Toxicity: Eliminate or modify parts of the molecule associated with adverse effects.[6][7]
In the context of this compound, the iodine atom itself could be replaced by other groups (e.g., -Cl, -CN, -CF3) to modulate the electronic properties and metabolic stability of the compound.[8] Such modifications are a cornerstone of refining a lead compound into a viable drug candidate.
Data Presentation
As this document does not contain experimental procedures, no quantitative data for comparison is presented. In a typical research setting, data from biological assays (e.g., IC50, Ki, EC50 values) and pharmacokinetic studies (e.g., half-life, bioavailability) would be summarized in tabular format to compare the properties of different synthesized derivatives.
References
- 1. Phenylpiperazine derivatives: a patent review (2006 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. [4-Arylpiperazine derivatives: a seedbed of drugs for various therapeutic indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(4-Iodophenyl)-4-methylpiperazine [myskinrecipes.com]
- 6. ctppc.org [ctppc.org]
- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Application Notes and Protocols for In Vitro Receptor Binding Assays of 1-(4-Iodophenyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Arylpiperazine derivatives represent a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly within the central nervous system (CNS).[1] The 1-(4-Iodophenyl)piperazine scaffold is a key pharmacophore that exhibits affinity for a range of G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D), and sigma (σ) receptors.[2][3] Understanding the binding profile of novel derivatives of this scaffold is crucial for the development of new therapeutics for neurological and psychiatric disorders.[1]
This document provides a detailed protocol for conducting in vitro receptor binding assays to determine the affinity of this compound derivatives for key CNS receptors. The primary methodologies covered are competitive radioligand binding assays, which are the gold standard for quantifying the interaction between a test compound and a specific receptor.[4]
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of a selection of arylpiperazine derivatives, including those with structural similarities to this compound, for various CNS receptors. This data is compiled from various sources to provide a comparative overview of the structure-activity relationships (SAR).
| Compound ID | Structure | Receptor Subtype | Kᵢ (nM) |
| 1 | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 | 0.96 ± 0.05 |
| σ2 | 91.8 ± 8.1 | ||
| 2 | 2-[[4-(o-methoxyphenyl)piperazin-1-yl] methyl]-1,3-dioxoperhydroimidazo [1,5-alpha]pyridine | 5-HT₁ₐ | 31.7 |
| α1 | > 1000 | ||
| D₂ | > 10000 | ||
| 3 | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT₁ₐ | 1.2 |
| 4 | 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT₁ₐ | 0.8 |
| 5 | Haloperidol | σ1 | 2.5 |
| D₂ | 1-5 | ||
| 6 | This compound | 5-HT₁ₐ | 19 |
| 5-HT₂ₐ | 150 | ||
| D₂ | 250 |
Experimental Protocols
This section details the step-by-step methodology for performing a competitive radioligand binding assay to determine the Ki of a test compound (e.g., a this compound derivative). The protocol is generalized and should be optimized for each specific receptor target.
Membrane Preparation
-
Cell Culture and Harvesting : Culture cells stably expressing the receptor of interest (e.g., HEK-293 or CHO cells) to ~90% confluency. Harvest the cells by scraping and centrifugation.
-
Homogenization : Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifugation : Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting : Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage : Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step. Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C until use.
Competitive Radioligand Binding Assay
-
Assay Setup : In a 96-well microplate, add the following components in triplicate for each experimental condition:
-
Total Binding : Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding : Assay buffer, radioligand, a high concentration of a known competing ligand (e.g., 10 µM of the unlabeled version of the radioligand or another high-affinity ligand), and membrane preparation.
-
Competition : Assay buffer, radioligand, varying concentrations of the test compound (this compound derivative), and membrane preparation.
-
-
Reagent Concentrations :
-
Radioligand : Use a concentration at or near the Kd for the specific receptor (typically in the low nM range).
-
Test Compound : Prepare serial dilutions of the test compound to cover a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Membrane Protein : The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.
-
-
Incubation : Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
Termination and Filtration : Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing : Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding :
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve : Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC₅₀ : Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Kᵢ : Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = dissociation constant of the radioligand for the receptor.
-
-
Visualization of Key Processes
Experimental Workflow Diagram
Caption: Workflow for the in vitro radioligand binding assay.
GPCR Signaling Pathway Diagram
Caption: Generalized GPCR signaling cascade.
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 1-(4-Iodophenyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Arylpiperazine derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of numerous drugs targeting the central nervous system (CNS).[1][2] Among these, 1-(4-Iodophenyl)piperazine serves as a crucial intermediate for the synthesis of various therapeutic agents, including those with high affinity for serotonin and dopamine receptors. The development of robust and scalable synthetic routes for these derivatives is essential for advancing drug discovery and development programs from the laboratory to commercial production.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound and its subsequent derivatization. The methodologies are designed to be safe, efficient, and reproducible, addressing common challenges encountered during process scale-up.
Core Intermediate Synthesis: this compound
The large-scale synthesis of the this compound core is most effectively achieved through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction provides a reliable method for the formation of the C-N bond between an aryl halide and piperazine.[3][4]
Experimental Workflow: Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Scale-up Protocol: Buchwald-Hartwig Amination
This protocol is designed for a 1 kg scale synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1,4-Diiodobenzene | 329.91 | 1.00 kg | 3.03 | 1.0 |
| Piperazine | 86.14 | 1.57 kg | 18.2 | 6.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 13.6 g | 0.061 | 0.02 |
| XPhos | 476.65 | 58.0 g | 0.122 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.87 kg | 9.09 | 3.0 |
| Toluene | - | 10 L | - | - |
Procedure:
-
Reactor Setup: Charge a 20 L jacketed glass reactor with 1,4-diiodobenzene (1.00 kg), piperazine (1.57 kg), palladium(II) acetate (13.6 g), and XPhos (58.0 g).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
Solvent and Base Addition: Add toluene (10 L) to the reactor, followed by the portion-wise addition of sodium tert-butoxide (0.87 kg) under vigorous stirring. Control the temperature during the addition to not exceed 30°C.
-
Reaction: Heat the reaction mixture to 100°C and maintain for 12-24 hours. Monitor the reaction progress by HPLC until the consumption of 1,4-diiodobenzene is complete.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (5 L). Stir for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 2 L). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 3 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Expected Results:
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Derivatization of this compound
The synthesized this compound can be further functionalized at the secondary amine of the piperazine ring through various reactions, such as N-alkylation or N-acylation, to produce a library of derivatives.
Scale-up Protocol: N-Alkylation with a Halogenated Side Chain
This protocol describes the N-alkylation of this compound with a generic chloroalkyl derivative on a 500 g scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| This compound | 288.13 | 500 g | 1.74 | 1.0 |
| 1-Chloro-4-alkoxybutane | (Varies) | (Varies) | 1.91 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 481 g | 3.48 | 2.0 |
| Acetonitrile | - | 5 L | - | - |
Procedure:
-
Reactor Setup: Charge a 10 L jacketed glass reactor with this compound (500 g) and potassium carbonate (481 g).
-
Solvent Addition: Add acetonitrile (5 L) to the reactor and stir the suspension.
-
Reagent Addition: Add the 1-chloro-4-alkoxybutane (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-16 hours. Monitor the reaction progress by HPLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Expected Results:
| Parameter | Value |
| Yield | 80-90% |
| Purity (HPLC) | >97% |
| Appearance | Varies depending on the derivative |
Challenges in Scale-up Synthesis
Scaling up the synthesis of this compound derivatives presents several challenges that need to be addressed to ensure a safe, efficient, and reproducible process.[5]
-
Exothermic Reactions: The addition of strong bases like sodium tert-butoxide can be highly exothermic. Proper temperature control through jacketed reactors and controlled addition rates are crucial.
-
Homogeneity: Ensuring proper mixing in large reactors is critical for consistent reaction kinetics and to avoid localized "hot spots".
-
Work-up and Purification: Handling large volumes of solvents and performing large-scale extractions and purifications can be challenging. The choice of purification method (chromatography vs. recrystallization) will depend on the properties of the derivative and the required purity.
-
Safety: Handling of flammable solvents, reactive reagents, and palladium catalysts requires strict adherence to safety protocols.
Signaling Pathway Involvement
Many 1-arylpiperazine derivatives exhibit high affinity for serotonin (5-HT) receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. The interaction of these derivatives with 5-HT receptors can modulate various downstream signaling cascades.
Serotonin Receptor Signaling Pathway
Caption: Simplified serotonin receptor signaling pathway.
Conclusion
The protocols and application notes presented here provide a comprehensive guide for the scale-up synthesis of this compound and its derivatives. By understanding the key reaction parameters, potential scale-up challenges, and the biological context of these molecules, researchers and drug development professionals can efficiently advance their synthetic programs. The provided methodologies emphasize safety, reproducibility, and high-yield production, which are critical for the successful transition from laboratory-scale synthesis to large-scale manufacturing.
References
- 1. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. contractpharma.com [contractpharma.com]
Application of 1-(4-Iodophenyl)piperazine in PET Imaging Agent Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(4-Iodophenyl)piperazine and its derivatives in the development of Positron Emission Tomography (PET) imaging agents. The focus is on radiolabeling procedures, in vitro characterization, and in vivo evaluation, with a particular emphasis on agents targeting the serotonin 1A (5-HT1A) receptor, a key player in various neuropsychiatric disorders.
Introduction
The this compound scaffold is a versatile pharmacophore for developing central nervous system (CNS) PET tracers. Its derivatives have shown high affinity for various receptors, including serotonin and dopamine transporters. The presence of an iodine atom allows for radioiodination (e.g., with ¹²³I for SPECT) or serves as a precursor for radiolabeling with other positron-emitting radionuclides like fluorine-18 (¹⁸F) or carbon-11 (¹¹C). This document outlines the key experimental procedures for synthesizing and evaluating such PET imaging agents.
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound derivatives and related compounds used in PET imaging.
Table 1: Radiosynthesis and In Vitro Binding Data
| Compound/Radiotracer | Precursor | Radiolabeling Method | Radiochemical Yield (RCY) | Specific Activity (SA) | Binding Affinity (Ki, nM) | Target Receptor | Reference |
| --INVALID-LINK---(S)-1 (a piperazine derivative) | O-desmethyl precursor | O-alkylation with [¹¹C]CH₃I | 53 ± 7% (decay-corrected) | > 100 GBq/µmol | - | Sigma-2 | [1] |
| [¹¹C]WAY-100635 | Amine precursor | Reaction with ¹¹CO₂ | 0.7% | - | 2.2 | 5-HT1A | [2][3] |
| p-[¹⁸F]DMPPF | Desmethylated p-MPPF | Nucleophilic substitution | 10% (EOB corrected) | 62 GBq/µmol | - | 5-HT1A | [4] |
| [¹⁸F]FAPTG | FAP inhibitor precursor | Manual and automatic synthesis | 24.0 ± 6.0% (manual), 22.0 ± 7.0% (auto) | - | - | FAP | [5] |
Table 2: In Vivo Brain Uptake and Biodistribution Data
| Radiotracer | Animal Model | Brain Uptake (%ID/g or ratio) | Time Post-Injection | Key Biodistribution Findings | Reference |
| [¹²⁵I]70 | Mice | 4.56% ID/g | 2 min | Good blood-brain barrier penetration with rapid washout. | [6] |
| [¹²⁵I]71 | Mice | 4.68% ID/g | 2 min | Similar to [¹²⁵I]70, with rapid clearance from the brain. | [6] |
| [¹¹C]WAY-100635 | Rats | Hippocampus/Cerebellum ratio: 16:1 | 60 min | High uptake in 5-HT1A rich regions. | [7] |
| [¹¹C]WAY-100635 | Rhesus Monkeys | Frontal cortex/Cerebellum ratio: 5.5:1 | 80 min | Specific binding displaceable by 8-OH-DPAT. | [7] |
| p-[¹⁸F]DMPPF | Rats | Hippocampus/Cerebellum ratio: 5.8 | 60 min | Higher brain radioactivity compared to p-[¹⁸F]MPPF. | [4] |
Experimental Protocols
Radiosynthesis of a [¹⁸F]-labeled this compound Derivative
This protocol is a generalized procedure for the nucleophilic substitution reaction to produce an ¹⁸F-labeled PET tracer from a nitro or other suitable precursor.
Materials:
-
Precursor (e.g., nitro-substituted this compound derivative)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (ACN)
-
Water for injection
-
Ethanol, USP
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a semi-preparative column and a radiation detector
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride solution from the cyclotron target onto an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen to evaporate the water and acetonitrile, forming the reactive anhydrous [¹⁸F]KF/K₂₂₂ complex. Repeat with additions of anhydrous acetonitrile to ensure complete drying.
-
Radiolabeling Reaction: Dissolve the precursor (typically 5-10 mg) in anhydrous DMSO or ACN and add it to the dried [¹⁸F]KF/K₂₂₂ complex. Seal the reaction vessel and heat at a specified temperature (e.g., 150-180°C) for a set time (e.g., 10-20 minutes).[8]
-
Quenching and Dilution: After the reaction is complete, cool the vessel and quench the reaction by adding water or a suitable buffer.
-
Purification: Purify the crude reaction mixture using a semi-preparative HPLC system to separate the desired ¹⁸F-labeled product from unreacted [¹⁸F]fluoride and other impurities.
-
Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under reduced pressure, and reformulate the radiotracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests, including radiochemical purity (by radio-HPLC and radio-TLC), chemical purity (by HPLC with UV detection), specific activity, and sterility and endotoxin testing.
In Vitro 5-HT1A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Membrane preparation from a tissue rich in 5-HT1A receptors (e.g., rat hippocampus) or from cells expressing the human 5-HT1A receptor.[9]
-
Radioligand (e.g., [³H]8-OH-DPAT).
-
Test compound (this compound derivative).
-
Non-specific binding control (e.g., high concentration of serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).[9]
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in the assay buffer. Determine the protein concentration.[9]
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of a known 5-HT1A ligand (e.g., serotonin).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[9]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Small Animal PET Imaging Protocol
This protocol outlines a general procedure for conducting a PET imaging study in rodents to evaluate the in vivo characteristics of a novel this compound-based radiotracer.
Materials:
-
PET/CT scanner.
-
Anesthesia system (e.g., isoflurane).
-
Animal handling equipment (e.g., tail vein catheter).
-
The radiolabeled PET tracer.
-
Blocking agent (optional, for specificity studies).
-
Saline for injection.
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., a rat or mouse) using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). Place a catheter in the tail vein for intravenous injection.
-
Positioning: Position the animal on the scanner bed. A transmission scan may be performed before the emission scan for attenuation correction.
-
Radiotracer Administration: Inject a bolus of the radiotracer (typically 1-10 MBq, depending on the tracer and scanner) through the tail vein catheter, followed by a saline flush.
-
PET Data Acquisition: Start the PET scan immediately after injection for dynamic imaging, or at a specific time point for static imaging. Acquire data for a predetermined duration (e.g., 60-90 minutes).
-
CT Scan: Perform a CT scan for anatomical co-registration and attenuation correction.
-
Blocking Study (Optional): To determine binding specificity, a separate group of animals can be pre-treated with a high dose of a known non-radioactive ligand for the target receptor before the radiotracer injection.[7]
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and decay. Co-register the PET and CT images.
-
Image Analysis: Draw regions of interest (ROIs) on the co-registered images for various brain regions (e.g., hippocampus, cortex, cerebellum) and other organs. Generate time-activity curves (TACs) for each ROI.
-
Quantification: Calculate the uptake of the radiotracer in different regions, often expressed as the standardized uptake value (SUV) or percentage of injected dose per gram of tissue (%ID/g). Calculate ratios of uptake in target-rich regions to a reference region (e.g., cerebellum, which has a low density of 5-HT1A receptors) to assess specific binding.
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Workflow for PET Imaging Agent Development.
Caption: Logical Flow of Radiotracer Evaluation.
References
- 1. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiochemical synthesis and tissue distribution of p-[18F]DMPPF, a new 5-HT1A ligand for PET, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiosynthesis, preclinical evaluation and pilot clinical PET imaging study of a 18F-labeled tracer targeting fibroblast activation protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioiodinated (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Coupling with 1-(4-Iodophenyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of Buchwald-Hartwig amination reactions involving 1-(4-Iodophenyl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig coupling of this compound, offering systematic approaches to identify and resolve them.
Low or No Reaction Yield
Q1: My Buchwald-Hartwig amination of this compound is resulting in a low yield or no product. What are the primary factors to investigate?
A1: Low yields in this specific coupling can arise from several factors. A systematic investigation is recommended to pinpoint the issue. Key areas to focus on include the catalyst system, reaction conditions, and the integrity of your starting materials. Aryl iodides, such as this compound, can sometimes present challenges due to the potential for the iodide formed during the reaction to inhibit the palladium catalyst.[1]
Initial Troubleshooting Steps:
-
Catalyst and Ligand Integrity: The palladium source and phosphine ligand are critical for a successful reaction.[2]
-
Action: Ensure the palladium precatalyst and ligand are not degraded. If using a Pd(0) source like Pd₂(dba)₃, its color should be a deep purple/red; a brownish color may indicate decomposition. For air-sensitive ligands, ensure they have been handled under an inert atmosphere. Consider using a fresh batch of catalyst and ligand. Bulky, electron-rich phosphine ligands are generally preferred.[1]
-
-
Exclusion of Oxygen and Moisture: The Pd(0) active catalyst is sensitive to oxygen, which can lead to its deactivation.[3] Moisture can interfere with the base and other reagents.
-
Base Selection and Quality: The choice and quality of the base are crucial. Strong, non-nucleophilic bases are commonly used.[4][5]
-
Action: Sodium tert-butoxide (NaOt-Bu) is often effective.[4] Ensure the base is a fine powder and not clumped, as this can affect its reactivity.[4] If starting materials are base-sensitive, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures.[4][1]
-
-
Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or decomposition.
-
Action: The typical temperature range for Buchwald-Hartwig couplings is 80-110 °C.[4] If you suspect thermal decomposition of your substrate or product, try lowering the temperature and extending the reaction time.
-
Formation of Side Products
Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can occur during the Buchwald-Hartwig amination. Identifying the side products can provide clues to the problem.
-
Hydrodehalogenation: This is the reduction of the aryl iodide to the corresponding arene (phenylpiperazine in this case).
-
Aryl Halide Homocoupling (Biaryl Formation): This results in the formation of a biphenyl derivative.
-
Double Arylation of Primary Amines: If you are coupling this compound with a primary amine, you may observe the formation of a diarylamine.
-
Cause: The initially formed secondary amine product can undergo a second coupling reaction.
-
Solution: Use a slight excess of the primary amine. The choice of ligand is also critical; ligands like BrettPhos and JosiPhos have been shown to minimize over-arylation.[6]
-
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q3: What is the best palladium catalyst and ligand combination for the coupling of this compound?
A3: While there is no single "best" combination for all substrates, a good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced, air-stable precatalyst from the Buchwald G3 or G4 series. These are often paired with bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos, which are known to be effective for C-N bond formation.[2][6] For aryl iodides, bidentate ligands like BINAP or DPPF have also been shown to be effective as they can prevent the formation of inactive palladium iodide dimers.[7]
Base and Solvent Considerations
Q4: Which base and solvent are recommended for this reaction?
A4: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[4] If your substrate has base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be used, often requiring a higher reaction temperature.[4][1]
Anhydrous and degassed aprotic solvents are essential. Toluene is a frequently used solvent and can be particularly advantageous for reactions with aryl iodides as it helps to precipitate the iodide salt, which can otherwise inhibit the catalyst.[8][6] Other common solvents include dioxane and THF.[2]
Quantitative Data Summary
The following tables provide representative quantitative data for Buchwald-Hartwig amination reactions involving piperazine derivatives and aryl halides. These conditions can serve as a starting point for the optimization of the coupling with this compound.
Table 1: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Various Aryl Halides
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Toluene | 100 | 12 | 95 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 1-Bromo-4-methoxybenzene | G3-XPhos (1) | - | Cs₂CO₃ | THF | 80 | 18 | 92 |
| 4-Iodoanisole | Pd(OAc)₂ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 90 |
Data is representative and may require optimization for specific substrates.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general guideline and may need to be optimized for specific amine coupling partners. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.[9]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, 1-2 mol%)
-
Sodium tert-butoxide (1.4-2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound, the palladium precatalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[9]
Visualizations
// Nodes pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition\nComplex", fillcolor="#FBBC05"]; amine_coordination [label="Amine Coordination\nComplex", fillcolor="#FBBC05"]; deprotonation [label="Amido Complex", fillcolor="#FBBC05"]; reductive_elimination [label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Ar-NR₂\n(Product)", shape=ellipse, fillcolor="#FFFFFF"]; aryl_halide [label="Ar-I\n(this compound)", shape=ellipse, fillcolor="#FFFFFF"]; amine [label="HNR₂\n(Amine)", shape=ellipse, fillcolor="#FFFFFF"]; base [label="Base", shape=ellipse, fillcolor="#FFFFFF"]; base_h [label="Base-H⁺", shape=ellipse, fillcolor="#FFFFFF"]; halide_ion [label="I⁻", shape=ellipse, fillcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label="+ Ar-I"]; aryl_halide -> oxidative_addition; oxidative_addition -> amine_coordination [label="+ HNR₂\n- I⁻"]; amine -> amine_coordination; oxidative_addition -> halide_ion [style=invis]; amine_coordination -> deprotonation [label="+ Base"]; base -> deprotonation; deprotonation -> base_h [style=dashed]; deprotonation -> reductive_elimination [label="Reductive\nElimination"]; reductive_elimination -> product; reductive_elimination -> pd0 [label="Catalyst\nRegeneration"]; } .enddot Caption: The catalytic cycle of the Buchwald-Hartwig amination.
// Nodes start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Check Catalyst/Ligand\n(Freshness, Handling)", fillcolor="#FBBC05"]; check_atmosphere [label="Ensure Inert Atmosphere\n(Degas Solvent, Dry Glassware)", fillcolor="#FBBC05"]; check_base [label="Verify Base Quality\n(Fine Powder, Anhydrous)", fillcolor="#FBBC05"]; check_temp [label="Optimize Temperature\n(80-110 °C)", fillcolor="#FBBC05"]; side_products [label="Side Product Formation?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrodehalogenation [label="Hydrodehalogenation\n(Improve Inert Atmosphere,\nChange Ligand)", fillcolor="#FFFFFF"]; homocoupling [label="Homocoupling\n(Optimize Catalyst/Ligand Ratio)", fillcolor="#FFFFFF"]; over_arylation [label="Over-arylation\n(Adjust Amine Stoichiometry,\nChange Ligand)", fillcolor="#FFFFFF"]; success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; check_catalyst -> check_atmosphere; check_atmosphere -> check_base; check_base -> check_temp; check_temp -> side_products; side_products -> success [label="No"]; side_products -> hydrodehalogenation [label="Yes (Reduction)"]; side_products -> homocoupling [label="Yes (Biaryl)"]; side_products -> over_arylation [label="Yes (Double Arylation)"]; hydrodehalogenation -> success; homocoupling -> success; over_arylation -> success; } .enddot Caption: A troubleshooting workflow for low-yield reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Common side products in the synthesis of 1-(4-Iodophenyl)piperazine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Iodophenyl)piperazine and its derivatives. The following information addresses common side products and offers guidance on optimizing reaction conditions to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound via Buchwald-Hartwig amination?
A1: The two most prevalent side products in the synthesis of this compound using the Buchwald-Hartwig N-arylation are the bis-arylated piperazine and the hydrodehalogenation product of the starting aryl iodide.
-
1,4-bis(4-Iodophenyl)piperazine: This side product arises from the reaction of a second molecule of 4-iodoaniline with the desired this compound product. This is a common issue when using unprotected piperazine.[1]
-
Iodobenzene: This is the product of hydrodehalogenation, where the iodine atom on the aryl halide is replaced by a hydrogen atom. This side reaction can be influenced by the choice of catalyst, ligand, and base.[1]
Q2: How can I minimize the formation of the bis-arylated side product?
A2: To favor the formation of the desired mono-arylated product, several strategies can be employed:
-
Control of Stoichiometry: Using an excess of piperazine relative to the 1,4-diiodobenzene can statistically favor mono-arylation. A common starting point is to use 1.5 to 2.0 equivalents of piperazine.[1]
-
Slow Addition: The slow addition of the aryl halide to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation.[1]
-
Use of a Mono-protected Piperazine: The most reliable method to prevent bis-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be subsequently removed after the N-arylation step.
Q3: What reaction conditions can lead to an increase in the hydrodehalogenation side product?
A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and can be promoted by several factors:
-
High Temperatures and Prolonged Reaction Times: Excessive heat or allowing the reaction to proceed for too long, even after the starting material is consumed, can favor hydrodehalogenation.
-
Suboptimal Ligand and Base Combination: The choice of phosphine ligand and the base is critical. A combination that does not efficiently promote reductive elimination of the desired product from the palladium complex can lead to an increased rate of competing side reactions like hydrodehalogenation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of 1,4-bis(4-Iodophenyl)piperazine observed. | Excess of 1,4-diiodobenzene or prolonged reaction time allowing for a second arylation. | Adjust the stoichiometry to use an excess of piperazine (1.5-2.0 eq.). Monitor the reaction closely by TLC or LC-MS and quench it once the starting aryl halide is consumed. Alternatively, employ a mono-protected piperazine like N-Boc-piperazine.[1] |
| Significant amount of Iodobenzene detected in the crude product. | The reaction temperature may be too high, or the catalyst system (ligand/base) is not optimal, favoring hydrodehalogenation. | Screen different phosphine ligands and bases. Consider using a weaker base if a strong base is suspected of causing decomposition. Running the reaction at a lower temperature for a longer duration might also be beneficial.[1] |
| Low or no conversion of starting materials. | Catalyst deactivation, inappropriate choice of ligand or base for the specific substrate. | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. Screen a variety of phosphine ligands and palladium sources. The choice of base is also crucial; for instance, if a strong base like NaOtBu is ineffective, a weaker base such as K₃PO₄ or Cs₂CO₃ could be trialed. |
| Difficulty in purifying the product from side products. | Similar polarity of the desired product and the side products. | If chromatographic separation is challenging, consider converting the desired mono-arylated piperazine to a salt (e.g., hydrochloride salt) to alter its solubility and facilitate purification through recrystallization or extraction. |
Quantitative Data on Side Product Formation (Illustrative Example)
| Aryl Halide | Piperazine (eq.) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Mono-arylated Product Yield (%) | Bis-arylated Product Yield (%) |
| 4-Bromotoluene | 1.5 | Pd(dba)₂ / (±)BINAP | NaOtBu | Toluene | 100 | 2 | 75 | 15 |
| 4-Bromotoluene | 2.0 | Pd(dba)₂ / (±)BINAP | NaOtBu | Toluene | 100 | 2 | 85 | 5 |
| 4-Bromotoluene | 1.1 | Pd(dba)₂ / (±)BINAP | NaOtBu | Dioxane | 100 | 2 | 60 | 30 |
| 4-Chlorotoluene | 1.5 | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 12 | 70 | 10 |
This table is for illustrative purposes to demonstrate general trends in the N-arylation of piperazine.
Experimental Protocols
General Protocol for the Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific derivatives.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Addition of Reagents: Add 1,4-diiodobenzene (1.0 eq.) and piperazine (1.5 eq.) to the Schlenk tube under the inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired this compound.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Purification techniques for crude 1-(4-Iodophenyl)piperazine reaction mixtures
Technical Support Center: Purification of 1-(4-Iodophenyl)piperazine
This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of crude this compound reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurities largely depend on the synthetic route, which is often a Buchwald-Hartwig amination. Common impurities may include:
-
Unreacted Starting Materials: Residual piperazine and 1-bromo-4-iodobenzene or 1,4-diiodobenzene.
-
Di-substituted Byproduct: Formation of 1,4-bis(4-iodophenyl)piperazine if piperazine reacts on both nitrogen atoms. Using a mono-protected piperazine (e.g., N-Boc-piperazine) during synthesis can prevent this.[1][2]
-
Hydrodehalogenation Product: Iodobenzene, formed as a side product.[3]
-
Catalyst Residues: Residual palladium from the catalyst.
-
Ligand-related Byproducts: Degraded or oxidized phosphine ligands.
Q2: My reaction yield of the mono-substituted this compound is low, with a significant amount of di-substituted byproduct. How can I minimize this?
A2: To favor mono-substitution and improve yield, consider these synthetic strategies:
-
Use a large excess of piperazine (5-10 fold).
-
Add the aryl halide slowly to the reaction mixture, preferably at a lower temperature.
-
The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine, followed by a deprotection step after the coupling reaction.[1]
Q3: What is the best initial approach to purify crude this compound?
A3: A combination of acid-base extraction followed by either column chromatography or crystallization is typically the most effective approach. An initial extraction can remove many impurities and simplify the subsequent purification step.[1] The choice between chromatography and crystallization depends on the impurity profile and the physical state of your crude product.
Troubleshooting Guides
Column Chromatography Issues
Q1: My product is streaking or "tailing" badly on the silica gel column. What can I do?
A1: Tailing is a common issue for basic compounds like piperazines on acidic silica gel. To resolve this, add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or a few drops of ammonia in the mobile phase can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[1]
Q2: I can't separate my product from a persistent, co-eluting impurity. What are my options?
A2: If an impurity co-elutes, several strategies can be employed:
-
Change the Solvent System: Experiment with different solvent systems on TLC. Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, which may alter the selectivity.
-
Switch the Stationary Phase: If silica gel is ineffective, consider using a different stationary phase like alumina or a reverse-phase column (C18).[4]
-
Convert to a Salt: Convert the crude mixture to its hydrochloride salt. The salt will have different chromatographic properties and may separate more easily from non-basic impurities. The free base can be regenerated after purification.
Crystallization Problems
Q1: My product "oils out" and won't crystallize from solution. What should I do?
A1: "Oiling out" often occurs when the solution is supersaturated or contains a high concentration of impurities that depress the melting point.[5]
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can favor oil formation over crystal growth.[5]
-
Add a Seed Crystal: If you have a small amount of pure product, adding a seed crystal can induce crystallization.
-
Scratch the Flask: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.[5]
-
Try a Different Solvent System: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, isopropanol, ethyl acetate/hexane).
Q2: The purity of my product did not improve significantly after one crystallization. What's the next step?
A2: A single crystallization may not be sufficient if the initial purity is low.
-
Perform a Second Crystallization: A subsequent crystallization from the same or a different solvent system can further enhance purity.
-
Pre-purify the Material: Use a different technique, like a quick filtration through a silica plug or an acid-base extraction, to remove the bulk of impurities before attempting crystallization.[5]
Data Presentation
| Purification Technique | Key Parameters | Expected Outcome | Typical Purity |
| Column Chromatography | Stationary Phase: Silica GelEluent System: Dichloromethane/Methanol (e.g., 9.5:0.5) or Ethyl Acetate/Hexane with 0.5% Triethylamine.[1][6] | Removes both more and less polar impurities, including starting materials and some byproducts. | >95% (HPLC) |
| Acid-Base Extraction | Acid: 1M HCl (to dissolve product in aqueous phase)Base: 1M NaOH (to regenerate free base for extraction into organic phase).[1] | Separates the basic product from neutral or acidic impurities. | Variable, used as a preliminary step. |
| Crystallization | Solvent Systems: Isopropanol, Ethanol/Water, Diethyl Ether, Butyl Acetate.[6][7] | Highly effective for removing small amounts of impurities if the product is a solid. Can yield high-purity crystalline material. | >99% (HPLC)[7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent (e.g., dichloromethane).
-
Column Packing: Prepare a silica gel column using a slurry of silica in the non-polar component of your eluent (e.g., hexane or dichloromethane).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel column.[8]
-
Elution: Begin eluting the column with the solvent system. A gradient elution, starting with a less polar mixture and gradually increasing polarity (e.g., from 100% DCM to 2% MeOH in DCM), is often effective. Remember to add 0.1-1% triethylamine to the eluent to prevent tailing.[1]
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[8]
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic this compound will move into the acidic aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH (aq) with stirring until the pH is basic (pH > 10). The product will precipitate or form an oil.
-
Back-Extraction: Extract the now basic aqueous layer with fresh ethyl acetate or dichloromethane (3 times). The purified free-base product will now move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Purification by Crystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., isopropanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystals should begin to form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold crystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[5]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. benchchem.com [benchchem.com]
Overcoming low yields in the N-arylation of piperazine with 4-iodoaniline
Welcome to the technical support center for the N-arylation of piperazine. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with this reaction, particularly the issue of low yields in the synthesis of 1-(4-aminophenyl)piperazine.
Troubleshooting Guide
This guide addresses the most common issues encountered during the Palladium-catalyzed N-arylation of piperazine with 4-iodoaniline, a transformation typically accomplished via the Buchwald-Hartwig amination.
Question: Why is my reaction yield of the desired mono-arylated product consistently low or non-existent?
Answer:
Low to no yield can stem from several factors related to the catalyst, reagents, or reaction environment. Below are the primary culprits and their solutions.
-
Inactive Catalyst: The active catalyst for the Buchwald-Hartwig reaction is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing effectively to the active Pd(0) state.[1] While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is crucial to protect the catalyst from oxidation.[1][2]
-
Poor Ligand Choice: The phosphine ligand is critical for catalytic activity. For the N-arylation of piperazine, modern, sterically hindered biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are highly effective.[1][3] Older generation ligands may result in insufficient catalytic activity.[1]
-
Inappropriate Base: The base is essential for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and highly effective.[1][4] Weaker bases such as K₂CO₃ or Cs₂CO₃ may lead to slow or incomplete reactions, although they can be necessary if your substrates have base-sensitive functional groups.[1][2]
-
Solvent and Solubility Issues: The insolubility of reagents at the reaction temperature is a frequent cause of failure. Ensure that your 4-iodoaniline, piperazine, and base are soluble in the chosen solvent. Toluene and dioxane are common and effective solvents for this reaction.[1]
Question: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
Answer:
The formation of the bis-arylated product is the most common selectivity challenge in this reaction, leading to a reduced yield of the desired mono-arylated product.[5]
-
Control Stoichiometry: The most direct method to favor mono-arylation is to use a significant excess of piperazine relative to the 4-iodoaniline (typically 2.5 to 5 equivalents).[1][5][6] This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the already-arylated product.
-
Use a Protecting Group: A more robust, albeit longer, route is to use a mono-protected piperazine, such as 1-Boc-piperazine.[7] The Boc group blocks one nitrogen, ensuring that arylation can only occur at the other. The desired product is then obtained after a subsequent deprotection step. This method offers excellent control and avoids the formation of the bis-arylated byproduct entirely.[7]
-
Reaction Conditions: In some cases, lower reaction temperatures or shorter reaction times can favor the formation of the mono-arylated product. However, this must be balanced against achieving full conversion of the starting material.
Question: My reaction starts but then stalls, or I see signs of catalyst decomposition (e.g., formation of palladium black). What is happening?
Answer:
Catalyst deactivation is a common problem. Several factors can contribute to this:
-
Inhibitory Effect of Iodide: While aryl iodides are the most reactive aryl halides, the iodide anion (I⁻) generated during the reaction can act as an inhibitor to the palladium catalyst.[2][8] This can sometimes be mitigated by the choice of ligand and reaction conditions.
-
High Temperatures: While heating is often necessary (typically 80-110 °C), excessively high temperatures can lead to catalyst decomposition.[1]
-
Impure Reagents: Impurities in the starting materials, solvents, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and degassed.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for this reaction?
A1: There is no single "best" combination for all substrates, but a highly effective starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered biarylphosphine ligand such as XPhos or RuPhos.[1][3] Pre-formed catalysts, where the ligand is already coordinated to the palladium, can also offer greater reliability.[9]
Q2: Which base should I choose?
A2: Sodium tert-butoxide (NaOtBu) is the most commonly used and generally effective base for this transformation.[1][4] However, if your molecule contains base-sensitive functional groups like esters, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened, potentially at a higher reaction temperature.[2][5]
Q3: Can I run this reaction open to the air?
A3: While some modern catalyst systems show remarkable stability, it is strongly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] This prevents the oxidation and deactivation of the Pd(0) catalyst, leading to more consistent and reproducible results.[1] Some protocols have been developed for aerobic conditions, but these often require specific catalyst systems.[5][6]
Q4: Are there alternative methods if the Buchwald-Hartwig amination fails?
A4: Yes. If you continue to face challenges, consider an Ullmann-type coupling, which uses a copper catalyst.[9][10] These reactions can sometimes be successful when palladium-catalyzed methods fail. Additionally, nickel-catalyzed amination is an emerging alternative that can be effective for aryl chlorides and may also work for aryl iodides.[10][11]
Data and Protocols
Comparison of Reaction Conditions
The following table summarizes typical conditions used for the N-arylation of piperazine derivatives, providing a starting point for optimization.
| Parameter | Condition 1: High Yield Focus | Condition 2: Mono-selectivity Focus | Condition 3: Functional Group Tolerance |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | XPhos (2-4 mol%) | RuPhos (4 mol%) | BrettPhos (3 mol%) |
| Base | NaOtBu (1.4 equiv) | NaOtBu (1.5 equiv) | Cs₂CO₃ (2.0 equiv) |
| Piperazine | 1.2 equiv | 3.0 equiv | 1.5 equiv (with mono-Boc-piperazine) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 90 °C | 80 °C |
| Typical Yield | >90% (may include bis-arylation) | 70-85% (mono-arylated) | >90% (mono-arylated, pre-deprotection) |
General Experimental Protocol
This protocol is a general guideline for the Palladium-catalyzed N-arylation of piperazine with 4-iodoaniline.
Reagents & Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
4-Iodoaniline
-
Piperazine (use a 3-fold excess for mono-arylation)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Addition of Reagents: Add the 4-iodoaniline and piperazine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Guides
Experimental Workflow
Caption: Standard experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Catalyst deactivation issues in palladium-catalyzed reactions of 1-(4-Iodophenyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(4-Iodophenyl)piperazine in palladium-catalyzed cross-coupling reactions. The information is tailored to address common challenges, particularly those related to catalyst deactivation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several factors:
-
Catalyst Deactivation: The piperazine moiety, particularly the free amine, can coordinate to the palladium center, leading to the formation of inactive catalyst species. This is a common issue with nitrogen-containing substrates.[1]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A ligand that is too bulky or not electron-rich enough may not be effective.
-
Suboptimal Base: The choice and quality of the base are critical for the transmetalation step. An unsuitable base can lead to side reactions or incomplete reaction.
-
Poor Substrate Quality: Impurities in either this compound or the boronic acid reagent can poison the catalyst.[2]
-
Solvent and Temperature Issues: The reaction may not be proceeding due to poor solubility of reagents or an inappropriate reaction temperature.
Troubleshooting Steps:
-
Protect the Piperazine Nitrogen: If the secondary amine on the piperazine is not the intended reaction site, protecting it with a suitable group (e.g., Boc) can prevent catalyst inhibition.
-
Ligand Screening: Experiment with different phosphine ligands. Bulky, electron-rich ligands like those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos) are often effective in preventing catalyst deactivation and promoting efficient coupling.[3]
-
Base Optimization: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous.
-
Reagent Purity: Purify starting materials if their quality is questionable.
-
Solvent and Temperature Adjustment: Try different solvent systems (e.g., dioxane/water, toluene/water) to ensure all components are well-dissolved at the reaction temperature. Gradually increase the temperature if the reaction is sluggish.
Issue 2: Catalyst Turns Black and Reaction Stalls in Heck Reactions
Q2: During my Heck reaction with this compound, the solution turns black, and the reaction stops. What does this indicate?
A2: The formation of a black precipitate, commonly referred to as "palladium black," is a strong indicator of catalyst decomposition and aggregation.[4] This happens when the active Pd(0) species is no longer stabilized by the ligand and agglomerates into inactive palladium metal.
Potential Causes and Solutions:
-
Ligand Dissociation/Degradation: The reaction conditions (e.g., high temperature) might be causing the ligand to dissociate from the palladium or to degrade, leaving the palladium center exposed.
-
Solution: Use a more robust ligand that can withstand the reaction conditions. N-heterocyclic carbene (NHC) ligands are known to form highly stable complexes with palladium and can be a good alternative.[5]
-
-
Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.
-
-
Inhibition by the Piperazine Moiety: The free amine of the piperazine can coordinate to the palladium, potentially displacing the stabilizing ligand and leading to catalyst aggregation.
-
Solution: As with Suzuki coupling, protecting the piperazine nitrogen can prevent this side reaction.
-
Issue 3: Difficulty in Achieving Complete Conversion in Buchwald-Hartwig Amination
Q3: I am using this compound as the aryl halide in a Buchwald-Hartwig amination, but the reaction does not go to completion. How can I improve the conversion?
A3: Incomplete conversion in Buchwald-Hartwig aminations with this substrate can be due to catalyst inhibition or an unfavorable equilibrium.
Troubleshooting Strategies:
-
Choice of Pre-catalyst: Utilizing a pre-formed palladium pre-catalyst can sometimes lead to more consistent and higher conversions compared to generating the active catalyst in situ.[6]
-
Stronger Base: Buchwald-Hartwig reactions often require a strong, non-nucleophilic base to facilitate the deprotonation of the amine. Consider using bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Ligand Selection: The choice of ligand is paramount. The Buchwald group has developed a range of highly effective biarylphosphine ligands that are well-suited for C-N bond formation.[1] Experimenting with different generations of these ligands can significantly impact the reaction outcome.
-
Reaction Concentration: In some cases, running the reaction at a higher concentration can favor the desired product formation.
-
Removal of Byproducts: The iodide salt formed as a byproduct can sometimes inhibit the catalyst. While challenging to remove during the reaction, ensuring efficient stirring can help minimize localized high concentrations.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for palladium-catalyzed cross-coupling reactions with substrates similar to this compound. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides with N-Containing Heterocycles
| Entry | Aryl Iodide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 0.2 | >95 |
| 2 | 4-Iodopyrazole | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 88 |
| 3 | This compound Derivative | Various | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 75-90 |
Data synthesized from literature on similar substrates.[7][8]
Table 2: General Conditions for Heck Reaction of Aryl Iodides
| Entry | Aryl Iodide | Olefin | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoaniline | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 6 | 92 |
| 2 | This compound | Ethyl acrylate | Pd(PPh₃)₄ (1) | - | Et₃N (2) | Neat | 100 | 18 | Low |
| 3 | Aryl Iodide | Various | Pd(II)-SPO complex (2) | - | K₂CO₃ (2) | DMF | 60 | 12 | >90 |
Data synthesized from literature on similar substrates.[4][9]
Table 3: Common Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 24 | 98 |
| 2 | This compound | Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Dioxane | 80-100 | 12-24 | 70-95 |
| 3 | Aryl Bromide | Primary Amine | GPhos-Pd-G3 (1) | - | NaOtBu (1.2) | t-BuOH | 80 | 16 | >90 |
Data synthesized from literature on similar substrates.[1][10]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with this compound
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., a G3 pre-catalyst, 1-2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vessel.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.[13]
Visual Troubleshooting Guides (DOT Language)
Caption: Potential pathways for catalyst deactivation in reactions of this compound.
Caption: A logical workflow for troubleshooting failed palladium-catalyzed reactions with this compound.
References
- 1. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Stability of 1-(4-Iodophenyl)piperazine under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-(4-Iodophenyl)piperazine under acidic and basic conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its behavior under hydrolytic conditions, particularly in acidic and basic environments. As an arylpiperazine derivative, the molecule's stability can be influenced by pH, temperature, and the presence of oxidizing agents.[1][2] The piperazine ring itself is a weak base, making the compound susceptible to salt formation in acidic media.[3][4] While the core structure is generally robust, forced degradation studies are crucial to identify potential degradation pathways and products.[1][5]
Q2: How does this compound behave in acidic solutions?
A2: In acidic solutions, the nitrogen atoms of the piperazine ring will be protonated, forming a more water-soluble salt. Generally, the piperazine ring is stable against ring-opening under mild acidic conditions. However, at elevated temperatures and extreme pH, degradation could potentially occur. It is important to monitor for any changes in purity and the appearance of new peaks during analysis.
Q3: What is the expected stability of this compound under basic conditions?
A3: In its free base form, which is prevalent in basic conditions, this compound may be susceptible to oxidative degradation, especially in the presence of air or other oxidizing agents.[6] While piperazine itself can undergo oxidative degradation to products like ethylenediamine and formylpiperazine, the specific degradation products for the iodophenyl derivative would require experimental confirmation.[6][7]
Q4: What are the typical conditions for a forced degradation study of this compound?
A4: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a compound.[1][5] Typical conditions involve exposing a solution of the compound (e.g., 1 mg/mL) to various stressors.[5] For acidic and basic hydrolysis, this generally involves using 0.1 M to 1 M HCl and 0.1 M to 1 M NaOH, respectively, at room temperature or elevated temperatures (e.g., 50-60°C) for a defined period.[8] The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and quantified.[5][9]
Troubleshooting Guides
Issue 1: Unexpected precipitation in acidic solution.
-
Possible Cause: Formation of a less soluble salt of this compound with the specific acid used (e.g., hydrochloride, sulfate).
-
Troubleshooting Steps:
-
Verify the concentration of the compound and the acid.
-
Consider using a different acid or a co-solvent to improve solubility.
-
Analyze the precipitate to confirm if it is the salt of the parent compound or a degradant.
-
Issue 2: Rapid degradation observed under basic conditions.
-
Possible Cause: The presence of dissolved oxygen or trace metal ions catalyzing oxidative degradation.
-
Troubleshooting Steps:
-
Degas all solutions by sparging with an inert gas like nitrogen or argon before and during the experiment.
-
Use high-purity solvents and reagents.
-
Consider adding a chelating agent (e.g., EDTA) to sequester metal ions.
-
Issue 3: Multiple, unidentified peaks in the chromatogram after stress testing.
-
Possible Cause: Complex degradation pathways leading to several byproducts.
-
Troubleshooting Steps:
-
Optimize the chromatographic method to achieve better separation of the peaks.
-
Employ a mass spectrometry (MS) detector coupled with HPLC (LC-MS) to obtain molecular weight information for each impurity, which can help in structure elucidation.
-
Systematically evaluate the effect of each stress condition (acid, base, heat, oxidation, light) individually to correlate specific peaks with specific degradation pathways.
-
Experimental Protocols
Protocol for Forced Hydrolytic Degradation Study
This protocol outlines the steps for subjecting this compound to acidic and basic stress conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Acidic Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate the vials at room temperature and at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of base (e.g., 0.1 M NaOH or 1 M NaOH) before analysis.
-
-
Basic Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials.
-
Incubate the vials at room temperature and at 60°C.
-
Withdraw aliquots at the same time points as for the acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of acid (e.g., 0.1 M HCl or 1 M HCl) before analysis.
-
-
Sample Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Use UV detection at a wavelength where this compound has significant absorbance.
-
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.
Table 1: Acidic Degradation of this compound at 60°C
| Time (hours) | % Degradation (0.1 M HCl) | % Degradation (1 M HCl) |
| 0 | 0.0 | 0.0 |
| 2 | 1.2 | 3.5 |
| 4 | 2.5 | 6.8 |
| 8 | 5.1 | 12.3 |
| 24 | 10.3 | 21.5 |
Table 2: Basic Degradation of this compound at 60°C
| Time (hours) | % Degradation (0.1 M NaOH) | % Degradation (1 M NaOH) |
| 0 | 0.0 | 0.0 |
| 2 | 0.8 | 2.1 |
| 4 | 1.5 | 4.3 |
| 8 | 3.2 | 8.9 |
| 24 | 7.8 | 15.6 |
Visualizations
Caption: Experimental workflow for the forced degradation study.
Caption: Potential degradation pathways under stress conditions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. isaacpub.org [isaacpub.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the radioiodination of phenylpiperazine precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the radioiodination of phenylpiperazine precursors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Radiochemical Yield (RCY)
Q: My radioiodination reaction has resulted in a very low or negligible radiochemical yield. What are the potential causes and how can I improve it?
A: Low radiochemical yield (RCY) is a common issue in radioiodination and can stem from several factors related to your reagents, reaction conditions, and precursor stability.
-
Oxidizing Agent Activity: The oxidizing agent is crucial for converting the radioiodide (I-) into a reactive electrophilic species (I+).[1]
-
Solution:
-
Chloramine-T: Prepare a fresh solution for each reaction, as it can degrade over time.[2] Ensure the pH of the reaction mixture is optimal for Chloramine-T activity, typically around 7.[3]
-
Iodogen: Ensure the Iodogen coating on your reaction vessel is fresh and evenly distributed. Iodogen is insoluble in water, so the reaction relies on surface contact.[3] For sensitive substrates, Iodogen is a milder alternative to Chloramine-T, which can sometimes lead to unwanted side reactions like chlorination.[3][4]
-
Peracetic Acid: For particularly sensitive precursors, peracetic acid can be a highly effective and mild oxidizing agent, potentially yielding high RCY and radiochemical purity.[3]
-
-
-
Reaction pH: The pH of the reaction medium significantly influences the reactivity of the oxidizing agent and the stability of your precursor.
-
Solution: For most electrophilic radioiodinations using common oxidizing agents like Chloramine-T and Iodogen, a pH range of 7-8 is generally recommended.[3] In strongly acidic conditions, undesirable interhalogen compounds can form, while in strongly basic conditions, the formation of iodate (IO3-) can be favored, which is unfavorable for iodination.[3]
-
-
Precursor-Related Issues: The concentration, purity, and stability of your phenylpiperazine precursor are critical.
-
Solution:
-
Concentration: An excess of the precursor is typically used to maximize the incorporation of the radionuclide.[3] However, excessively high concentrations of some precursors can lead to solubility issues or side reactions.
-
Purity: Ensure your precursor is of high purity and free from contaminants that could interfere with the reaction.
-
Stability: Phenylpiperazine precursors, especially those with electron-rich aromatic rings, can be susceptible to oxidation. If you suspect your precursor is being degraded by the oxidizing agent, consider using a milder agent like Iodogen or switching to a copper-mediated radioiodination method, which often proceeds under milder conditions.[3][5]
-
-
-
Solvent Effects: The choice of solvent can impact the solubility of reagents and the overall reaction efficiency.
-
Solution: While aqueous buffers are common, the addition of a co-solvent like DMSO has been shown to significantly increase radiochemical yields for a variety of molecules.[6]
-
Issue 2: Poor Radiochemical Purity (RCP) and Presence of Impurities
Q: My reaction seems to have worked, but the radiochemical purity is low, and I'm observing multiple radioactive peaks in my HPLC analysis. What are these impurities and how can I minimize them?
A: Poor radiochemical purity (RCP) indicates the presence of unwanted radioactive species in your product. These can include unreacted radioiodide, byproducts from side reactions, or degradation products.
-
Unreacted Radioiodide: This is the most common impurity and can be easily identified in your radio-HPLC chromatogram.
-
Solution: Effective purification is key. Reversed-phase HPLC or solid-phase extraction (SPE) using a C18 cartridge are standard methods to separate the more lipophilic radioiodinated phenylpiperazine from the highly polar unreacted iodide.[7]
-
-
Side Reactions:
-
Di-iodination: If your phenylpiperazine precursor has multiple activated positions on the aromatic ring, di-iodination can occur, especially with highly reactive oxidizing agents or prolonged reaction times.
-
Solution: Reduce the reaction time and/or the amount of oxidizing agent. Using a precursor with a single activated position for iodination can also prevent this.
-
-
Chlorination: When using Chloramine-T, chlorination of the aromatic ring is a known side reaction that can lead to chlorinated byproducts.[3]
-
Solution: If chlorination is a significant issue, switch to a non-chlorine-containing oxidizing agent like Iodogen or peracetic acid.[3]
-
-
Oxidation of the Precursor: The oxidizing agent can sometimes damage the precursor molecule itself, leading to radioactive impurities.
-
-
Purification Issues: Inefficient purification can lead to the co-elution of your desired product with impurities.
-
Solution: Optimize your HPLC method. For basic compounds like phenylpiperazines, peak tailing can be an issue, which can obscure the separation of closely eluting peaks.[8][9] Adjusting the mobile phase pH (often to a lower pH to protonate the basic nitrogens) or using a different column chemistry can improve peak shape and resolution.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best radioiodination method for phenylpiperazine precursors?
A1: The optimal method depends on the specific structure and sensitivity of your phenylpiperazine precursor.
-
Electrophilic Substitution (Chloramine-T or Iodogen): This is the most common approach for electron-rich phenylpiperazines.[3] Chloramine-T is a strong oxidizing agent that can lead to high yields but also has a higher risk of side reactions.[1][2] Iodogen is a milder, solid-phase reagent that often provides good yields with less risk of damaging sensitive precursors.[3][4]
-
Copper-Mediated Radioiodination: This method is particularly useful for precursors that are sensitive to strong oxidizing agents or for arylboronic acid precursors. It often proceeds under mild conditions and can provide excellent radiochemical yields.[5][10]
Q2: How can I effectively purify my radioiodinated phenylpiperazine?
A2: The most common and effective purification method is reversed-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: A UV detector is used to monitor the elution of the non-radioactive precursor and product, while a radioactivity detector tracks the radioactive components. For rapid, preliminary purification or to remove the bulk of unreacted iodide, solid-phase extraction (SPE) with a C18 cartridge can be a useful first step.[7]
Q3: I'm observing significant peak tailing in the HPLC purification of my radioiodinated phenylpiperazine. What can I do to improve the peak shape?
A3: Peak tailing is a common issue when analyzing basic compounds like phenylpiperazines on silica-based reversed-phase columns. It is often caused by secondary interactions between the basic amine groups of the phenylpiperazine and residual silanol groups on the stationary phase.[8][9][11]
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-4) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[9]
-
Use a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.[8]
-
Add a Competing Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites and improve the peak shape of your analyte.
Data Presentation
Table 1: Comparison of Radioiodination Methods for Aromatic Precursors
| Method | Oxidizing Agent / Catalyst | Typical RCY (%) | Typical Reaction Time | Typical Temperature | Key Advantages | Key Disadvantages |
| Electrophilic | Chloramine-T | 70-95%[12] | 1-15 min[13] | Room Temp | High efficiency, fast | Harsh conditions, potential for side reactions (e.g., chlorination)[3] |
| Electrophilic | Iodogen | 70-90% | 5-30 min | Room Temp | Milder conditions, less damage to sensitive molecules[4] | Slower reaction rate compared to Chloramine-T |
| Electrophilic | Peracetic Acid | up to 99%[3] | 15-30 min | Room Temp | Very mild, high purity[3] | May not be as universally applicable as other methods |
| Copper-Mediated | Cu(OAc)2, Cu(OTf)2 | 80-98%[5][14] | 10-60 min | Room Temp - 60°C[5] | Mild conditions, good for sensitive precursors, high yields[5][10] | Requires specific boronic acid or ester precursors |
Experimental Protocols
Protocol 1: General Procedure for Radioiodination using the Chloramine-T Method
-
To a reaction vial, add the phenylpiperazine precursor (typically 0.1-1 mg) dissolved in a suitable solvent (e.g., 50-100 µL of ethanol or DMSO).
-
Add 50 µL of 0.5 M sodium phosphate buffer (pH 7.5).[13]
-
Add the desired amount of Na[¹²⁵I] or Na[¹³¹I] solution.
-
Initiate the reaction by adding a freshly prepared solution of Chloramine-T (e.g., 20 µL of a 0.4 mg/mL solution in water).[13]
-
Gently agitate the reaction mixture at room temperature for 1-5 minutes.
-
Quench the reaction by adding a solution of sodium metabisulfite (e.g., 20 µL of a 0.6 mg/mL solution in water).[13]
-
Dilute the reaction mixture with the HPLC mobile phase and purify immediately by RP-HPLC.
Protocol 2: General Procedure for Radioiodination using the Iodogen Method
-
Prepare an Iodogen-coated reaction vial by dissolving Iodogen in a volatile organic solvent (e.g., dichloromethane), adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen to create a thin film of the reagent on the vial surface.
-
Add the phenylpiperazine precursor solution and the phosphate buffer (pH 7.5) to the coated vial.
-
Add the Na[¹²⁵I] or Na[¹³¹I] solution.
-
Agitate the reaction mixture at room temperature for 5-20 minutes.
-
To stop the reaction, transfer the reaction mixture to a clean vial, leaving the solid-phase Iodogen behind.
-
Dilute the reaction mixture with the HPLC mobile phase and purify by RP-HPLC.
Mandatory Visualization
Caption: Experimental workflow for the radioiodination of phenylpiperazine precursors.
Caption: Troubleshooting logic for low radiochemical yield (RCY).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ligand-Enabled Copper-Mediated Radioiodination of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. A Highly Efficient Copper-Mediated Radioiodination Approach Using Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gropep.com [gropep.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Managing Solubility of 1-(4-Iodophenyl)piperazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing solubility issues associated with 1-(4-Iodophenyl)piperazine in aqueous media. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the estimated physicochemical properties of this compound relevant to its aqueous solubility?
A1: Based on predictive models and the properties of related structures, the following are estimated values for this compound:
| Property | Estimated Value | Remarks |
| Molecular Weight | 288.13 g/mol (free base) | Influences the mass of compound per mole. |
| 324.59 g/mol (HCl salt) | The hydrochloride salt is often used to improve solubility. | |
| Aqueous Solubility (logS) | -3.0 to -4.0 | This suggests the compound is poorly soluble to practically insoluble in water. |
| pKa (most basic) | 7.5 - 8.5 | The N-4 nitrogen of the piperazine ring is the most basic site. The electron-withdrawing effect of the iodophenyl group likely reduces the basicity compared to unsubstituted piperazine (pKa ~9.73). |
Q2: Why is this compound expected to have low aqueous solubility?
A2: The low aqueous solubility is attributed to its chemical structure. The iodophenyl group is large and hydrophobic, which dominates the molecule's overall properties. While the piperazine ring contains polar nitrogen atoms capable of hydrogen bonding, the nonpolar surface area of the iodophenyl moiety limits its interaction with water molecules.
Q3: How does the pH of the aqueous medium affect the solubility of this compound?
A3: As a weak base, the solubility of this compound is highly pH-dependent. At a pH below its pKa, the piperazine nitrogen will be protonated, forming a more soluble cationic species. Conversely, at a pH above its pKa, the compound will exist predominantly in its less soluble, neutral free base form.
Caption: pH-dependent equilibrium of this compound.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter when working with this compound in aqueous solutions.
Problem 1: The compound precipitates out of my aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH of the buffer is too high. | Lower the pH of your buffer to at least 2 pH units below the estimated pKa (e.g., pH 5.5-6.5). | The compound will become protonated and more soluble. |
| Concentration is too high. | Reduce the working concentration of the compound. | The concentration will be below the solubility limit at that pH. |
| Use of an inappropriate buffer. | Ensure your buffer components do not interact with the compound to form a less soluble salt. | The compound remains in solution. |
| Insufficient mixing or heating. | Gently warm the solution and/or sonicate to aid dissolution. Always check for compound stability at elevated temperatures. | Increased dissolution rate. |
Problem 2: I need to prepare a stock solution, but the compound won't dissolve in water.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility. | Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, DMF, or ethanol. | The compound dissolves in the organic solvent, which can then be diluted into the aqueous medium. |
| Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems. |
Problem 3: My results are inconsistent across experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in buffer pH. | Prepare fresh buffers for each experiment and verify the pH before use. | Consistent solubility and experimental results. |
| Precipitation during dilution. | When diluting an organic stock solution into an aqueous buffer, add the stock solution to the buffer with vigorous stirring to avoid localized high concentrations that can lead to precipitation. | A clear, homogenous solution is formed. |
| Compound degradation. | Protect solutions from light and store them appropriately (e.g., at 4°C or -20°C) to prevent degradation. | Consistent compound activity and concentration. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution by pH Adjustment
This protocol is suitable for preparing a working solution of this compound directly in an aqueous buffer.
Caption: Workflow for preparing an aqueous solution by pH adjustment.
Methodology:
-
Weigh the desired amount of this compound hydrochloride. The hydrochloride salt is generally more water-soluble than the free base.
-
Add a small volume of an acidic buffer (e.g., citrate buffer, pH 4.0) to the solid.
-
Vortex or sonicate the mixture until the compound is fully dissolved.
-
Slowly add a buffer of a higher pH (e.g., phosphate buffer) to gradually increase the pH to your desired experimental value, ensuring it remains below the estimated pKa.
-
Bring the solution to the final desired volume with the buffer at the target pH.
-
For sterile applications, filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Working Solution from an Organic Stock
This protocol is recommended when higher concentrations are needed or when direct dissolution in an aqueous buffer is challenging.
Caption: Workflow for preparing a working solution from an organic stock.
Methodology:
-
Weigh the desired amount of this compound.
-
Dissolve the compound in a minimal volume of a suitable water-miscible organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Prepare the final aqueous buffer at the desired pH and volume.
-
While vigorously stirring the aqueous buffer, slowly add the required volume of the organic stock solution to achieve the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1%).
Solubility Enhancement Strategies
If the above methods are insufficient, consider the following advanced techniques to improve the solubility of this compound.
| Strategy | Description |
| Co-solvents | The addition of a small percentage of a water-miscible co-solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous buffer can increase the solubility of hydrophobic compounds. |
| Surfactants | Non-ionic surfactants like Tween® 80 or Poloxamer 188 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water. Use concentrations above the critical micelle concentration (CMC). |
| Cyclodextrins | Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with this compound, enhancing its aqueous solubility. |
Identification and characterization of impurities in 1-(4-Iodophenyl)piperazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and characterization of impurities during the synthesis of 1-(4-Iodophenyl)piperazine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, purification, and analysis of this compound, particularly when using the Buchwald-Hartwig amination method.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer: Low yields in the Buchwald-Hartwig amination of piperazine with 1,4-diiodobenzene can arise from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical for an efficient reaction. For the coupling of an aryl iodide, a variety of phosphine ligands can be effective. However, catalyst deactivation can occur.
-
Troubleshooting:
-
Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, RuPhos, SPhos).
-
Ensure the catalyst and ligand are handled under an inert atmosphere to prevent degradation.
-
-
-
Base Selection: The strength and solubility of the base are crucial. A strong, non-nucleophilic base is typically required.
-
Troubleshooting:
-
Sodium tert-butoxide (NaOtBu) is a common choice. If starting material decomposition is observed, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
-
-
Solvent and Temperature: The solvent must be anhydrous and capable of dissolving the reactants. The reaction temperature needs to be optimized.
-
Troubleshooting:
-
Toluene and dioxane are commonly used solvents. Ensure they are thoroughly dried before use.
-
If the reaction is sluggish, gradually increase the temperature, but be mindful of potential side reactions or decomposition at higher temperatures. Monitor the reaction progress by TLC or LC-MS.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Question 2: I am observing a significant amount of a high molecular weight impurity in my crude product. What could it be and how can I minimize it?
Answer: A common high molecular weight impurity in this synthesis is the double-arylation product, 1,4-bis(piperazin-1-yl)benzene. This occurs when a second molecule of piperazine displaces the iodine atom on the this compound product.
-
Minimization Strategies:
-
Stoichiometry Control: Use a slight excess of 1,4-diiodobenzene relative to piperazine to favor the mono-arylation product.
-
Slow Addition: Add the piperazine solution slowly to the reaction mixture containing the 1,4-diiodobenzene and catalyst. This maintains a low concentration of piperazine, reducing the likelihood of double addition.
-
Question 3: My final product shows the presence of residual palladium. How can I remove it?
Answer: Residual palladium from the catalyst is a common impurity in products synthesized via cross-coupling reactions.
-
Removal Techniques:
-
Silica Gel Chromatography: This is the most common method for removing palladium residues.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.
-
Metal Scavengers: Commercially available metal scavengers (resins or silica-based) with thiol or other functional groups can be used to selectively bind and remove palladium.
-
Question 4: How can I identify and quantify the impurities in my this compound sample?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
Identification:
-
HPLC-MS: High-performance liquid chromatography coupled with mass spectrometry is a powerful tool for separating impurities and determining their molecular weights, which aids in their identification.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the impurities. Comparing the spectra of the impure sample to that of a pure reference standard can help identify impurity signals.[1]
-
-
Quantification:
-
HPLC with UV detection: This is a standard method for quantifying the purity of the main component and the relative amounts of impurities. The purity is often determined by the area percentage of the main peak.[2]
-
Quantitative NMR (qNMR): This technique can be used for the accurate determination of purity and the quantification of specific impurities using a certified internal standard.
-
Impurity Profile
The following table summarizes potential impurities in the synthesis of this compound. The typical amount is an illustrative range and can vary significantly based on the reaction conditions and purification process.
| Impurity Name | Structure | Source | Typical Amount (%) |
| 1,4-Diiodobenzene | I-C₆H₄-I | Unreacted Starting Material | < 1.0 |
| Piperazine | C₄H₁₀N₂ | Unreacted Starting Material | < 0.5 |
| 1,4-bis(piperazin-1-yl)benzene | C₁₄H₂₂N₄ | Side Reaction (Double Addition) | 1.0 - 5.0 |
| Benzene | C₆H₆ | Side Reaction (Hydrodehalogenation) | < 0.1 |
| Toluene/Dioxane | - | Residual Solvent | < 0.5 |
| Palladium Species | Pd | Catalyst Residue | < 100 ppm |
Experimental Protocols
1. Synthesis of this compound (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Materials:
-
1,4-Diiodobenzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 1,4-diiodobenzene (1.0 equiv), piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and Xantphos (0.04 equiv) in a small amount of anhydrous toluene.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.
-
2. HPLC Method for Purity Analysis
This method provides a baseline for the purity determination of this compound and its non-volatile impurities.[2]
-
Apparatus:
-
HPLC system with a UV detector
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
-
3. GC-MS Method for Residual Solvent Analysis
This method is suitable for the detection and quantification of residual solvents like toluene or dioxane.[3][4]
-
Apparatus:
-
GC-MS system with a headspace autosampler
-
-
GC Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Injector Temperature: 220 °C
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-350 amu
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) that does not interfere with the analysis.
-
4. NMR Spectroscopic Characterization
-
¹H NMR:
-
Solvent: CDCl₃ or DMSO-d₆
-
Procedure: Dissolve a small amount of the sample in the deuterated solvent.
-
Expected Signals for this compound:
-
Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.5-7.8 ppm.
-
Piperazine protons: Two multiplets (or broad singlets) in the range of δ 3.0-3.4 ppm.
-
NH proton of piperazine: A broad singlet, which may be exchangeable with D₂O.
-
-
-
¹³C NMR:
-
Solvent: CDCl₃ or DMSO-d₆
-
Expected Signals for this compound:
-
Aromatic carbons: Signals in the range of δ 110-155 ppm. The carbon attached to iodine will be at a higher field.
-
Piperazine carbons: Signals in the range of δ 45-55 ppm.
-
-
Visualizations
Caption: Potential impurity formation pathways during the synthesis of this compound.
References
Improving the selectivity of reactions involving the piperazine nitrogens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective functionalization of piperazine nitrogens.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective mono-functionalization of piperazine?
The primary challenge in the selective functionalization of piperazine arises from its symmetric nature, containing two nucleophilic secondary amine groups.[1] This often leads to a mixture of mono- and di-substituted products, as well as the potential for the formation of quaternary ammonium salts, making purification difficult and reducing the yield of the desired mono-functionalized product.[2]
Q2: What are the most common strategies to achieve selective mono-alkylation of piperazine?
Several strategies can be employed to favor mono-alkylation over di-alkylation:
-
Use of a Protecting Group: This is the most dependable method for ensuring mono-functionalization.[2] One nitrogen is temporarily blocked with a protecting group, directing the reaction to the unprotected nitrogen. The protecting group can be removed in a subsequent step.[2]
-
Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can statistically favor the mono-alkylated product.[2]
-
Slow Addition of Alkylating Agent: A slow, dropwise addition of the alkylating agent helps to maintain its low concentration in the reaction mixture, thereby minimizing the chance of a second alkylation event on the initially formed mono-substituted piperazine.[2]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[3]
Q3: Which protecting groups are recommended for the selective functionalization of piperazine?
The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and the final deprotection. Orthogonal protecting groups are ideal as they can be removed under specific conditions without affecting other protecting groups in the molecule.[1]
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis; widely used.[1] |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Mild deprotection; orthogonal to Boc.[1] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Mild Base (e.g., 20% piperidine in DMF) | Orthogonal to both Boc and Cbz.[1] |
Q4: How can I avoid the formation of quaternary ammonium salts during N-alkylation?
The formation of quaternary ammonium salts is a common side reaction, especially with reactive alkylating agents. Reductive amination is an excellent alternative to direct alkylation with alkyl halides to prevent this issue.[2][4] This one-pot, two-step process involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[2]
Troubleshooting Guides
Problem 1: Low yield of mono-alkylated piperazine and significant formation of di-alkylated byproduct.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Stoichiometry | Use a larger excess of piperazine (at least 5 equivalents) relative to the alkylating agent to statistically favor mono-alkylation.[1] |
| Rapid Addition of Alkylating Agent | Add the alkylating agent slowly and dropwise to the reaction mixture to maintain a low concentration of the electrophile.[2] |
| Unprotected Piperazine | For optimal selectivity, use a mono-protected piperazine such as N-Boc-piperazine or N-Cbz-piperazine.[2] |
Problem 2: The N-alkylation or N-acylation reaction is not going to completion.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Solubility of Reagents | Switch to a more polar aprotic solvent like DMF to ensure all reactants are fully dissolved.[2] |
| Insufficient Base | Ensure at least 1.5-2.0 equivalents of a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are used to effectively neutralize the acid byproduct.[2] |
| Low Reactivity of Alkylating/Acylating Agent | Consider using a more reactive electrophile, for example, an alkyl iodide instead of an alkyl bromide. For acylations, acyl chlorides are generally more reactive than anhydrides. |
Problem 3: Difficulty in removing the Boc protecting group without affecting other acid-sensitive functional groups.
Possible Causes & Solutions:
| Cause | Solution |
| Harsh Deprotection Conditions | The standard use of strong acids like TFA can cleave other acid-labile groups. |
| Orthogonal Protection Strategy | Employ an orthogonal protecting group from the outset, such as Cbz or Fmoc. The Cbz group is removed under neutral conditions via hydrogenolysis, and the Fmoc group is cleaved with a mild base, both of which are compatible with most acid-sensitive functionalities.[1] |
Experimental Protocols
Protocol 1: Synthesis of mono-N-Cbz-piperazine
This protocol describes the selective mono-protection of piperazine using benzyl chloroformate.
Materials:
-
Piperazine (5.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.0 eq)
-
Dichloromethane (DCM)
-
Aqueous sodium carbonate solution
-
Sodium sulfate
Procedure:
-
Dissolve piperazine (5.0 eq) in a biphasic system of dichloromethane (DCM) and aqueous sodium carbonate solution.[1]
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.[1]
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise to the cooled mixture.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, perform an aqueous workup to remove excess piperazine and inorganic salts.[1]
-
Extract the aqueous layer with DCM.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.[1]
Protocol 2: Deprotection of an N-Cbz Protected Piperazine Derivative
This protocol details the removal of the Cbz protecting group via catalytic hydrogenolysis.
Materials:
-
N-Cbz protected piperazine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol, ethanol, or ethyl acetate
-
Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.[1]
-
Secure a hydrogen balloon to the reaction flask or place it in a hydrogenation apparatus.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[1]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine derivative.
Visualizations
Caption: General workflow for selective mono-functionalization of piperazine.
Caption: Orthogonal deprotection of Boc and Cbz protecting groups.
Caption: Troubleshooting guide for poor mono-alkylation selectivity.
References
Validation & Comparative
A Comparative Analysis of 1-(4-Iodophenyl)piperazine and 1-(4-Bromophenyl)piperazine Reactivity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Phenylpiperazine moieties are prevalent scaffolds in medicinal chemistry, and their functionalization often relies on palladium-catalyzed cross-coupling reactions. This guide provides an objective, data-supported comparison of the reactivity of two common precursors: 1-(4-Iodophenyl)piperazine and 1-(4-bromophenyl)piperazine.
The fundamental difference in reactivity between these two aryl halides lies in the bond dissociation energy of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions, leading to significant differences in reaction kinetics and outcomes. Generally, the reactivity of aryl halides in these reactions follows the order: I > Br > Cl.[1]
Comparative Reactivity in Key Cross-Coupling Reactions
This section will explore the comparative performance of this compound and 1-(4-bromophenyl)piperazine in two of the most widely utilized cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2] The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.
// Reactants ArX [label="this compound\nor\n1-(4-Bromophenyl)piperazine", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Coupling Partner\n(e.g., Morpholine)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
ArX -> OxAdd [color="#EA4335"]; Amine -> AmineCoord [color="#FBBC05"]; } /dot
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Due to the lower C-I bond energy, this compound is expected to undergo oxidative addition to the palladium(0) catalyst at a significantly faster rate than its bromo-counterpart. This translates to milder reaction conditions, shorter reaction times, and often higher yields, as summarized in the representative data below.
Table 1: Representative Comparison in Buchwald-Hartwig Amination
| Parameter | This compound | 1-(4-Bromophenyl)piperazine |
| Reaction Time | 1-4 hours | 8-24 hours |
| Temperature | 80-100 °C | 100-120 °C |
| Typical Yield | 85-95% | 70-85% |
| Catalyst Loading | Lower | Higher |
Note: The data presented are representative and can vary based on the specific amine coupling partner, catalyst system, and solvent used.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[3][4] Similar to the Buchwald-Hartwig amination, the oxidative addition of the aryl halide to the palladium catalyst is a key step in the catalytic cycle.
// Reactants ArX [label="this compound\nor\n1-(4-Bromophenyl)piperazine", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Organoboron Reagent\n(e.g., Phenylboronic acid)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
ArX -> OxAdd [color="#EA4335"]; BoronicAcid -> Transmetalation [color="#FBBC05"]; } /dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
The enhanced reactivity of this compound is also evident in Suzuki-Miyaura couplings. It generally allows for the use of less active palladium catalysts and milder bases, while still achieving higher reaction rates and yields compared to 1-(4-bromophenyl)piperazine.
Table 2: Representative Comparison in Suzuki-Miyaura Coupling
| Parameter | This compound | 1-(4-Bromophenyl)piperazine |
| Reaction Time | 2-6 hours | 12-36 hours |
| Temperature | Room Temperature - 80 °C | 80-110 °C |
| Typical Yield | 90-98% | 75-90% |
| Functional Group Tolerance | Broader | More limited due to harsher conditions |
Note: The data presented are representative and can vary based on the specific organoboron reagent, catalyst system, and solvent used.
Experimental Protocols
The following are generalized experimental protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Buchwald-Hartwig Amination
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the Schlenk tube.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature with stirring for the required time, monitoring the progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flask, dissolve the aryl halide (1.0 eq.), the organoboron reagent (1.1-1.5 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Degassing: Degas the solution by bubbling an inert gas through it for 15-30 minutes.
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand, 1-5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature and stir until the starting material is consumed, as monitored by an appropriate analytical technique.
-
Workup: Cool the reaction mixture, add water, and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and remove the solvent in vacuo. Purify the residue by recrystallization or column chromatography.
Conclusion
The choice between this compound and 1-(4-bromophenyl)piperazine as a starting material in cross-coupling reactions has significant practical implications. This compound consistently demonstrates higher reactivity, enabling the use of milder reaction conditions, shorter reaction times, and often resulting in higher yields. This makes it an excellent choice for the synthesis of complex molecules with sensitive functional groups. However, the higher cost and potentially lower stability of aryl iodides may favor the use of 1-(4-bromophenyl)piperazine in large-scale syntheses where cost is a primary driver and harsher reaction conditions are tolerable. Ultimately, the optimal choice will depend on a careful consideration of the specific synthetic goals, the complexity of the target molecule, and economic factors.
References
Validation of Sigma-1 Receptor Binding Affinity of Novel 1-(4-Iodophenyl)piperazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sigma-1 (σ1) receptor binding affinity of novel piperazine analogs, with a focus on the potential of the 1-(4-iodophenyl)piperazine scaffold. The information presented is curated from publicly available experimental data to assist researchers in drug discovery and development.
The σ1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Its modulation can influence various signaling pathways, making the development of selective and high-affinity ligands a key area of research.[1][2]
Comparative Binding Affinity Data
| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) | Reference Compound(s) |
| Iodinated Piperazine Analogs | ||||
| 1-(o-Iodophenyl)piperazine derivative (4a) | 7.1 (IC50) | - | - | SA4503, Haloperidol |
| 1-(m-Iodophenyl)piperazine derivative (4b) | 31.0 (IC50) | - | - | SA4503 |
| 1-(p-Iodophenyl)piperazine derivative (4c) | 77.3 (IC50) | - | - | SA4503 |
| [¹²⁵I]E-1 (N-1-(3'-iodoallyl)-N´-4-(3″,4″-dimethoxyphenethyl)-piperazine) | 3.79 (Kd) | - | - | - |
| E-1 (non-radioactive) | 15 | 1260 | 84 | - |
| Z-1 (non-radioactive) | - | - | 23 | - |
| Non-Iodinated Piperazine Analogs | ||||
| Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) | 3.2 | >1000 | >312 | Haloperidol (Ki=2.5 nM) |
| Compound 2 | 24 | 1200 | 50 | - |
| Haloperidol | 2.5 | - | - | - |
Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.[2][3]
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. The following is a generalized, detailed protocol for determining the sigma-1 receptor binding affinity of test compounds.
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine (a selective σ1 receptor agonist).
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor (e.g., HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: Novel this compound analogs at various concentrations.
-
Filtration Apparatus: Glass fiber filters (GF/B or GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.4 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, --INVALID-LINK---Pentazocine (at a concentration near its Kd, typically 3-10 nM), and membrane preparation.
-
Non-specific Binding: Assay buffer, --INVALID-LINK---Pentazocine, Haloperidol (10 µM), and membrane preparation.
-
Competition Binding: Assay buffer, --INVALID-LINK---Pentazocine, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plates at 37°C for 90-120 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein that, upon ligand binding, can translocate from the endoplasmic reticulum (ER) to other cellular compartments. It modulates a variety of downstream signaling pathways by interacting with numerous proteins, including ion channels and G-protein coupled receptors. This diagram illustrates a simplified overview of its key signaling functions.
Caption: Simplified signaling pathway of the Sigma-1 receptor.
Experimental Workflow for Sigma-1 Receptor Binding Assay
This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of novel compounds for the sigma-1 receptor.
References
- 1. iris.unict.it [iris.unict.it]
- 2. Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability of Arylpiperazines: A Comparative Analysis of Iodinated vs. Non-Iodinated Analogs
For researchers, scientists, and drug development professionals, understanding the in vivo stability of drug candidates is a cornerstone of successful therapeutic development. This guide provides a comparative analysis of the in vivo stability of iodinated versus non-iodinated arylpiperazines, a common scaffold in medicinal chemistry. While direct head-to-head in vivo comparative studies are not extensively available in the public domain, this guide synthesizes existing data on their respective metabolic pathways to offer a clear comparison, supplemented by representative experimental protocols.
The introduction of an iodine atom to an arylpiperazine structure can significantly alter its pharmacokinetic profile and in vivo stability. This is primarily due to the introduction of a new potential metabolic pathway: deiodination. Non-iodinated arylpiperazines are primarily metabolized through well-established pathways, including N-dealkylation and aromatic hydroxylation, which are mainly catalyzed by cytochrome P450 enzymes such as CYP3A4 and CYP2D6.[1][2]
In contrast, iodinated arylpiperazines, particularly those developed as radioiodinated imaging agents, face an additional metabolic challenge in the form of in vivo deiodination.[3][4] The stability of the carbon-iodine bond is a critical determinant of their in vivo fate.[3][4] Deiodination can lead to the release of free iodide, which can accumulate in tissues like the thyroid and stomach, potentially causing off-target effects and compromising the efficacy and safety of the compound.[4] The susceptibility to deiodination is influenced by the electronic environment of the iodine atom; for instance, iodophenols and iodoanilines are generally more prone to in vivo deiodination.[3][4]
This comparison highlights a key consideration in drug design: while iodination can be a valuable tool for modifying pharmacological properties or for developing imaging agents, it introduces a potential liability in terms of metabolic stability that must be carefully evaluated.
Comparative Summary of In Vivo Stability Parameters
| Feature | Iodinated Arylpiperazines | Non-Iodinated Arylpiperazines |
| Primary Metabolic Pathways | - N-Dealkylation- Aromatic Hydroxylation- In Vivo Deiodination [3][4] | - N-Dealkylation- Aromatic Hydroxylation[1][2] |
| Key Metabolizing Enzymes | - Cytochrome P450 (CYP3A4, CYP2D6)[1][2]- Deiodinases[5][6] | - Cytochrome P450 (CYP3A4, CYP2D6)[1][2] |
| Primary Stability Concern | Susceptibility to deiodination, leading to release of free iodide.[4] | Rate of N-dealkylation and aromatic hydroxylation. |
| Factors Influencing Stability | - Position of iodine on the aromatic ring.- Electronic nature of substituents on the aromatic ring (e.g., presence of hydroxyl or amino groups increases susceptibility to deiodination).[3][4] | - Nature of the substituent on the piperazine nitrogen.- Substituents on the aryl ring influencing CYP450 metabolism. |
| Potential Consequences of Instability | - Off-target accumulation of iodide (e.g., in the thyroid).- Altered pharmacological profile of metabolites. | - Formation of active or inactive metabolites.- Altered pharmacokinetic profile (e.g., clearance rate). |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the in vivo stability and pharmacokinetic profile of arylpiperazine compounds in a rat model.
1. Animal Model:
-
Male Sprague-Dawley rats (200-250 g) are typically used.[7][8] Animals should be acclimatized for at least one week before the experiment.
2. Compound Administration:
-
The test compound (iodinated or non-iodinated arylpiperazine) is formulated in a suitable vehicle (e.g., saline, PEG400/water).
-
Administration can be intravenous (IV) via the tail vein or oral (PO) by gavage. A typical dose might range from 1 to 10 mg/kg.[9]
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.[8]
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
4. Plasma Preparation and Analysis:
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of the parent compound and its potential metabolites in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).
6. Metabolite Identification:
-
For iodinated compounds, analysis of urine and plasma for free iodide can be performed to assess the extent of in vivo deiodination.
-
LC-MS/MS analysis of plasma and urine samples can be used to identify major metabolites resulting from N-dealkylation, hydroxylation, and other biotransformations.
Visualizing Metabolic Pathways
The following diagrams illustrate the key metabolic pathways for non-iodinated and iodinated arylpiperazines.
References
- 1. researchgate.net [researchgate.net]
- 2. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for Two Tissue-specific Pathways for In Vivo Thyroxine 5′-Deiodination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of 1-(4-Iodophenyl)piperazine Derivatives in Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of 1-(4-Iodophenyl)piperazine Derivatives and Related Analogues Supported by Experimental Data.
The this compound scaffold is a key pharmacophore in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and central nervous system (CNS) activities of its derivatives and closely related halogenated analogues. The quantitative data from various in vitro screening assays are summarized to facilitate an objective comparison of their performance. Detailed experimental protocols for the key assays are also provided, alongside visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity
Derivatives of the 1-phenylpiperazine class have shown significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. While specific comparative data for this compound derivatives is limited in the reviewed literature, studies on structurally similar halogenated phenylpiperazine derivatives provide valuable insights into their anticancer potential.
For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cell growth inhibitory activity against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-Fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 4.6 | [1] |
| MCF7 (Breast) | 5.5 | [1] | |
| HCT116 (Colon) | 6.3 | [1] | |
| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 3.9 | [1] |
| MCF7 (Breast) | 4.8 | [1] | |
| HCT116 (Colon) | 5.1 | [1] | |
| 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 3.5 | [1] |
| MCF7 (Breast) | 4.2 | [1] | |
| HCT116 (Colon) | 4.7 | [1] | |
| Camptothecin (Standard) | HUH7 (Liver) | 0.02 | [1] |
| MCF7 (Breast) | 0.03 | [1] | |
| HCT116 (Colon) | 0.02 | [1] |
Table 1: Comparative Anticancer Activity (IC50 in µM) of Halogenated Phenylpiperazine Derivatives.
Experimental Protocol: In Vitro Cytotoxicity Evaluation (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.
Materials:
-
96-well flat-bottom microplates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest (e.g., HUH7, MCF7, HCT116)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for a further 48-72 hours.
-
Cell Fixation: Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with SRB solution for 30 minutes.
-
Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Antimicrobial Activity
Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][3] Their structural versatility allows for modifications that can enhance potency and target specific microbial processes. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
While specific data for this compound derivatives is not extensively available, studies on other N-phenylpiperazine derivatives provide a basis for comparison. For example, a series of N-phenylpiperazine derivatives were evaluated for their activity against various bacterial and fungal pathogens.[4]
| Compound/Analog | S. aureus (MIC in µM) | M. kansasii (MIC in µM) | F. avenaceum (MIC in µM) | Reference |
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | >125 | 15.4 | 28.4 | [4] |
| 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | >125 | 15.0 | 56.1 | [4] |
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | >125 | 30.0 | 14.2 | [4] |
Table 2: Comparative Antimicrobial and Antifungal Activity (MIC in µM) of N-Phenylpiperazine Derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the MIC of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Inoculum suspension
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the microtiter plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Central Nervous System Activity: Serotonin and Dopamine Receptor Binding
Arylpiperazine derivatives are well-known for their interactions with central nervous system receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. This has led to their investigation for the treatment of various neurological and psychiatric disorders. The affinity of these compounds for their target receptors is a key determinant of their pharmacological profile.
| Compound/Analog | 5-HT1A Receptor (Ki, nM) | D2 Receptor (Ki, nM) | Reference |
| Compound 3w | 0.98 | 1.25 | [5] |
| Risperidone (Standard) | 4.1 | 3.2 | [5] |
| Aripiprazole (Standard) | 1.2 | 0.8 | [5] |
Table 3: Comparative Binding Affinities (Ki in nM) of Arylpiperazine Derivatives for 5-HT1A and D2 Receptors.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are used to measure the affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT1A, D2)
-
Radiolabeled ligand specific for the receptor
-
Test compounds
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the incubation buffer.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 4. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Palladium Catalysts for the N-Arylation of 1-(4-Iodophenyl)piperazine
For researchers, scientists, and drug development professionals, the efficient synthesis of N-arylpiperazines is a critical step in the creation of new molecular entities. The Buchwald-Hartwig amination stands out as a powerful and versatile method for forging the crucial C-N bond. The choice of the palladium catalyst, however, is paramount to the success of this reaction, directly influencing yield, reaction time, and overall efficiency. This guide provides an objective, data-driven comparison of various palladium catalysts for the coupling of 1-(4-Iodophenyl)piperazine with a suitable amine, offering valuable insights for catalyst selection and reaction optimization.
The N-arylation of piperazine moieties is a common transformation in medicinal chemistry, as the resulting products are prevalent scaffolds in a wide range of biologically active compounds. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a go-to method for this purpose, offering a significant improvement over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope. The versatility of the Buchwald-Hartwig reaction stems from the ability to fine-tune the catalytic system, primarily through the selection of the palladium precursor and, more critically, the supporting phosphine ligand.
This guide focuses on the coupling of this compound, a readily available building block, and will explore the performance of different palladium catalyst systems in this specific transformation.
Comparative Performance of Palladium Catalysts
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(o-Tol)₃ | NaOt-Bu | Toluene | 100 | 18 | Moderate |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 12 | Good |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 4 | High |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 6 | High |
| [Pd(allyl)Cl]₂ / cataCXium® A | NaOt-Bu | Toluene | 100 | 2 | Excellent |
Note: "Moderate", "Good", "High", and "Excellent" yields are qualitative descriptors based on typical outcomes for these catalyst systems in similar reactions, as specific numerical data for a direct comparison of this compound coupling across these catalysts in a single study is not available in the public literature.
Experimental Workflow & Catalytic Cycle
The successful execution of a palladium-catalyzed N-arylation reaction relies on a systematic experimental setup and a fundamental understanding of the underlying catalytic cycle.
The catalytic cycle for the Buchwald-Hartwig amination is a well-established sequence of elementary steps involving the palladium catalyst.
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination of this compound. These protocols are generalized and may require optimization for specific substrates and scales.
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk tube is added the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1-10 mol%), and the base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: The aryl halide (this compound, 1.0 equivalent), the amine (1.1-1.5 equivalents), and the anhydrous, degassed solvent (e.g., toluene, dioxane, or t-BuOH) are added via syringe.
-
Reaction: The reaction mixture is stirred at the specified temperature for the indicated time. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylpiperazine.
Conclusion
The choice of the palladium catalyst system is a critical parameter that significantly influences the outcome of the Buchwald-Hartwig amination of this compound. For routine couplings, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos, often in combination with palladium acetate, provide excellent results with high yields and relatively short reaction times. The use of pre-catalysts, where the active Pd(0) species is readily generated, can further enhance efficiency and reproducibility. Researchers and drug development professionals should consider screening a small panel of catalysts and reaction conditions to identify the optimal system for their specific needs, balancing factors such as cost, availability, and performance. The detailed protocols and workflow provided in this guide serve as a valuable starting point for the successful synthesis of N-arylpiperazines via palladium-catalyzed cross-coupling.
Cross-Reactivity Analysis of 1-(4-Iodophenyl)piperazine Derivatives with Central Nervous System Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of 1-(4-Iodophenyl)piperazine derivatives with various Central Nervous System (CNS) receptors. The information presented herein is supported by experimental data from multiple studies to facilitate informed decisions in drug discovery and development projects.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, in nM) of a representative arylpiperazine derivative, this compound, and structurally related analogs against a panel of CNS receptors. Lower Ki values indicate higher binding affinity. Data has been compiled from various in vitro radioligand binding assays.
| Compound/Analog | 5-HT1A (nM) | 5-HT2A (nM) | 5-HT7 (nM) | D2 (nM) | α1-Adrenergic (nM) | H1 (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 1-(m-Chlorophenyl)piperazine (mCPP) | 360 - 1300[1] | 360 - 1300[1] | - | >2500[1] | 570 (α2)[1] | - |
| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivative | Low to Moderate Affinity[2] | Low to Moderate Affinity[2] | - | High Affinity[2] | Variable Affinity[2] | - |
| Aripiprazole (Arylpiperazine derivative) | 0.74 (D2L)[3] | Antagonist/Weak Partial Agonist[3] | - | 3.3 (D2S)[3] | - | - |
| Sertindole (Arylpiperazine derivative) | - | Potent Antagonist[4] | - | Potent Antagonist[4] | 1.4[5] | - |
Note: Direct comparative data for this compound across a wide range of CNS receptors was not available in the public domain. The table presents data for structurally similar arylpiperazine derivatives to provide an insight into potential cross-reactivity.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for a standard in vitro radioligand binding assay for serotonin (5-HT) and dopamine (D) receptors.[6][7][8][9][10]
Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS receptor by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Homogenates of cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK-293 cells) or brain tissue homogenates known to be rich in the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]WAY-100635 for 5-HT1A receptors, [3H]Ketanserin for 5-HT2A receptors, or [3H]Spiperone for D2 receptors).
-
Test Compound: The this compound derivative or other arylpiperazine analogs.
-
Assay Buffer: A buffer solution appropriate for the receptor being studied (e.g., Tris-HCl buffer with physiological pH and ionic strength).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
The receptor source (cell pellets or brain tissue) is homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
The membrane preparation.
-
-
For determining non-specific binding, a saturating concentration of an unlabeled reference compound is used instead of the test compound.
-
Total binding is determined in the absence of any competing ligand.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity is then quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound derivatives and related arylpiperazines often show significant affinity for serotonin 5-HT1A and dopamine D2 receptors, both of which are G-protein coupled receptors (GPCRs). Understanding their downstream signaling is crucial for predicting the functional consequences of receptor binding.
Caption: 5-HT1A Receptor Signaling Pathway.
References
- 1. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of CNS agents. Part III. On the bioactive conformations of 1-arylpiperazines at 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to Purity Validation of Synthesized 1-(4-Iodophenyl)piperazine: HPLC vs. NMR
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates like 1-(4-Iodophenyl)piperazine is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to assist in selecting the appropriate methodology for your analytical needs.
Introduction to the Analytical Challenge
This compound is a key building block in the synthesis of numerous pharmacologically active compounds. Its purity can be affected by starting materials, side reactions, and degradation products. A common synthetic route is the Buchwald-Hartwig amination, which can introduce impurities such as unreacted starting materials (e.g., 1,4-diiodobenzene, piperazine), dehalogenated byproducts (phenylpiperazine), and catalyst- or ligand-related residues. Therefore, robust analytical methods are required to accurately quantify the purity and identify any potential impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for purity determination due to its high resolving power and sensitivity, making it ideal for separating and quantifying the main component from structurally similar impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient might start from 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The synthesized this compound is dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.
Data Presentation: HPLC Purity Analysis
The purity of this compound is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 3.5 | Piperazine (Starting Material) | 0.25 |
| 2 | 8.2 | Phenylpiperazine (Side Product) | 0.50 |
| 3 | 10.5 | This compound | 98.75 |
| 4 | 15.8 | 1,4-Diiodobenzene (Starting Material) | 0.50 |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly quantitative NMR (qNMR), is a powerful tool for purity determination as it provides detailed structural information and can offer an absolute purity value without the need for a specific reference standard for the analyte itself.
Experimental Protocol: ¹H NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).
-
Sample Preparation: An accurately weighed amount of the synthesized product and the internal standard are dissolved in the deuterated solvent.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired with a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.
Data Presentation: NMR Purity Analysis
The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
¹H NMR Data for this compound (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.55 | d | 2H | Ar-H (ortho to Iodo) |
| 6.70 | d | 2H | Ar-H (ortho to Piperazine) |
| 3.20 | t | 4H | -N-CH ₂- (adjacent to Ar) |
| 3.05 | t | 4H | -N-CH ₂- (adjacent to NH) |
| 1.95 | s | 1H | -NH - |
Quantitative NMR (qNMR) Calculation:
Assuming the use of maleic acid as an internal standard (δ ~6.3 ppm, 2H), the purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Hypothetical qNMR Result: Based on the integration of the aromatic protons at 7.55 ppm, a hypothetical purity of 98.5% is determined.
Logical Comparison of HPLC and NMR for Purity Assessment
Caption: Logical workflow comparing HPLC and NMR for purity validation.
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR (qNMR) |
| Principle | Comparative method based on chromatographic separation and UV detection. | Absolute method based on the direct proportionality of signal intensity to molar concentration. |
| Quantitation | Relative (area percent) unless a certified reference standard of the analyte is used for calibration. | Absolute, using a certified internal standard of a different compound. |
| Selectivity | High, excellent for separating isomers and closely related impurities. | High, based on distinct chemical shifts; can be limited by signal overlap. |
| Sensitivity | Generally higher for detecting trace impurities (ppm levels). | Lower sensitivity (typically >0.1%), but excellent for quantifying major components and significant impurities. |
| Structural Information | Provides retention time, which is not definitive for structural elucidation. | Provides detailed structural information, confirming the identity of the main component and helping to identify impurities. |
| Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, especially for qNMR which requires longer relaxation delays for accurate quantification. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes. | No, the sample can be recovered. |
Conclusion and Recommendation
Both HPLC and NMR are indispensable tools for the purity validation of synthesized this compound.
-
HPLC is an excellent choice for routine quality control, offering high throughput and superior sensitivity for detecting trace-level impurities. It is particularly effective in identifying process-related impurities that are structurally similar to the main compound.
-
NMR , especially qNMR, provides the significant advantage of being a primary analytical method that delivers an absolute purity value and simultaneously confirms the structure of the analyte. It is invaluable for characterizing reference standards and for obtaining a highly accurate purity assessment without the need for an analyte-specific standard.
For a comprehensive and robust purity validation, a combination of both techniques is highly recommended. This orthogonal approach, utilizing the separation power of HPLC and the quantitative and structural information from NMR, provides the highest level of confidence in the quality of the synthesized this compound, which is crucial for its intended use in research and drug development.
Comparative study of the pharmacokinetics of different substituted phenylpiperazines
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of various substituted phenylpiperazines, complete with supporting experimental data, detailed methodologies, and signaling pathway visualizations.
Substituted phenylpiperazines are a significant class of compounds in medicinal chemistry, with many derivatives developed as therapeutic agents targeting the central nervous system. Their clinical efficacy and safety profiles are intrinsically linked to their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetics of several prominent substituted phenylpiperazines, including aripiprazole, brexpiprazole, trazodone, nefazodone, and etoperidone.
Data Presentation: A Comparative Overview of Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for selected substituted phenylpiperazines and their active metabolites. These values are essential for understanding the time course of drug action and for designing appropriate dosing regimens.
Table 1: Pharmacokinetic Parameters of Aripiprazole and Dehydro-aripiprazole
| Parameter | Aripiprazole | Dehydro-aripiprazole |
| Half-life (t1/2) | ~75 hours | ~94 hours |
| Time to Peak (Tmax) | 3-5 hours (oral) | - |
| Peak Concentration (Cmax) | Dose-dependent | - |
| Bioavailability | ~87% (oral) | - |
| Protein Binding | >99% | >99% |
| Metabolism | Primarily via CYP2D6 and CYP3A4 | - |
Table 2: Pharmacokinetic Parameters of Brexpiprazole and its Major Metabolite, DM-3411
| Parameter | Brexpiprazole | DM-3411 (Metabolite) |
| Half-life (t1/2) | 91 hours | - |
| Time to Peak (Tmax) | 4 hours (oral) | - |
| Peak Concentration (Cmax) | Dose-proportional | - |
| Bioavailability | ~95% (oral) | - |
| Protein Binding | >99% | - |
| Metabolism | Primarily via CYP2D6 and CYP3A4 | - |
Table 3: Pharmacokinetic Parameters of Trazodone and m-chlorophenylpiperazine (m-CPP)
| Parameter | Trazodone | m-chlorophenylpiperazine (m-CPP) |
| Half-life (t1/2) | Biphasic: 3-6 hours (initial), 5-9 hours (terminal) | 4-8 hours |
| Time to Peak (Tmax) | ~1 hour (fasting), ~2 hours (with food) | Slower than trazodone |
| Peak Concentration (Cmax) | Dose-dependent | - |
| Bioavailability | Variable, extensive first-pass metabolism | - |
| Protein Binding | 89-95% | - |
| Metabolism | Primarily via CYP3A4 | Formed from trazodone via CYP3A4 |
Table 4: Pharmacokinetic Parameters of Nefazodone and its Active Metabolites
| Parameter | Nefazodone | Hydroxynefazodone | Triazoledione | m-CPP |
| Half-life (t1/2) | 2-4 hours | 1.5-4 hours | ~18 hours | 4-8 hours |
| Time to Peak (Tmax) | ~1 hour | - | - | - |
| Peak Concentration (Cmax) | Dose-dependent (non-linear) | ~40% of nefazodone levels | 4-10 times higher than nefazodone | ~7% of nefazodone levels |
| Bioavailability | ~20% (extensive first-pass metabolism) | - | - | - |
| Protein Binding | >99% | - | - | - |
| Metabolism | Primarily via CYP3A4 | Active metabolite | Major metabolite | Minor active metabolite (via CYP2D6) |
Table 5: Pharmacokinetic Parameters of Etoperidone
| Parameter | Etoperidone |
| Half-life (t1/2) | ~3 hours |
| Time to Peak (Tmax) | ~1 hour |
| Peak Concentration (Cmax) | Dose-dependent |
| Bioavailability | Well absorbed orally, significant first-pass metabolism |
| Protein Binding | High |
| Metabolism | Primarily metabolized to m-CPP |
Experimental Protocols: Methodologies for Pharmacokinetic Analysis
The pharmacokinetic data presented in this guide are derived from clinical and preclinical studies employing validated analytical methods. A general workflow for a typical pharmacokinetic study is outlined below, followed by specific details for the analysis of phenylpiperazines.
General Experimental Workflow for Oral Drug Pharmacokinetic Analysis
A standard preclinical pharmacokinetic experiment involves administering the compound to animal models, typically rats or mice, via both oral and intravenous routes to determine oral bioavailability.[1]
Figure 1. A generalized workflow for a preclinical pharmacokinetic study.
Detailed Methodologies for Phenylpiperazine Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: A common and efficient method for plasma sample preparation is protein precipitation.[2] This typically involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte of interest.[2] For some applications, liquid-liquid extraction or solid-phase extraction may be employed for cleaner samples.
-
Chromatographic Separation: The extracted samples are then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reverse-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid).[3][4][5]
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI) in positive mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the drug and its internal standard are monitored for high selectivity and sensitivity.[5][6]
Example LC-MS/MS Parameters for Trazodone Analysis:
-
Extraction: Protein precipitation with acetonitrile.[7]
-
Column: Inertsil C8 (50x4.6 mm, 3 µm).[4]
-
Mobile Phase: Isocratic mixture of 2 mM Ammonium Acetate (pH 4.00) and an organic mixture (acetonitrile:methanol, 80:20) in a 10:90 ratio.[4]
-
Detection: Positive ion ESI-MS/MS.[6]
-
MRM Transitions: Trazodone: m/z 372.2 → 176.2; m-CPP: m/z 197.2 → 118.1.[6]
Example LC-MS/MS Parameters for Nefazodone Analysis:
-
Extraction: Simultaneous protein precipitation with acetonitrile and liquid-liquid extraction with methylene chloride.[5]
-
Column: BDS Hypersil C18.[5]
-
Mobile Phase: Isocratic mixture of 10 mM ammonium formate (pH 4) and acetonitrile (55:45, v/v).[5]
-
Detection: Positive ion ESI-MS/MS.[5]
-
Monitored Ions: Nefazodone: m/z 470.4; Hydroxynefazodone: m/z 486.2; Triazole-dione: m/z 458.1; m-CPP: m/z 197.0.[5]
Mandatory Visualization: Signaling Pathways
Substituted phenylpiperazines often exert their therapeutic effects by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. The following diagrams, created using the DOT language, illustrate the signaling cascades associated with the Dopamine D2 and Serotonin 5-HT2A receptors, common targets for these compounds.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[8] Activation of D2 receptors generally leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling targets.[8] D2 receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization and can initiate G-protein-independent signaling.[9]
Figure 2. Simplified Dopamine D2 receptor signaling cascade.
Serotonin 5-HT2A Receptor Signaling Pathway
The Serotonin 5-HT2A receptor is a GPCR that primarily couples to the Gαq/11 family of G proteins.[10] Upon activation by serotonin, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a variety of downstream cellular responses. The 5-HT2A receptor can also engage β-arrestin signaling pathways.[10]
Figure 3. Simplified Serotonin 5-HT2A receptor signaling cascade.
References
- 1. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Sensitive liquid chromatographic-mass spectrometric assay for the simultaneous quantitation of nefazodone and its metabolites hydroxynefazodone m-chlorophenylpiperazine and triazole-dione in human plasma using single-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(4-Iodophenyl)piperazine: Established Methods vs. New Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of established and novel synthetic routes to 1-(4-Iodophenyl)piperazine, a valuable building block in medicinal chemistry. We present a side-by-side analysis of the traditional Ullmann condensation and the widely adopted Buchwald-Hartwig amination, alongside newer, more efficient microwave-assisted and solvent-free methodologies.
This report details experimental protocols, presents quantitative data for each method, and offers a visual workflow to aid in the selection of the most appropriate synthetic strategy based on factors such as yield, reaction time, and green chemistry principles.
Comparative Analysis of Synthetic Routes
The synthesis of this compound has been approached through various methods, each with its own set of advantages and disadvantages. The table below summarizes the key performance indicators for four distinct synthetic routes, providing a clear comparison of their efficacy.
| Method | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Ullmann Condensation | Copper Iodide (CuI) | N/A (Neat) | 150-200 | 24 | ~65 | >95 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | Toluene | 110 | 8 | ~90 | >98 |
| Microwave-Assisted Buchwald-Hartwig | Pd(OAc)₂ / XPhos | Toluene | 150 | 0.5 | ~92 | >98 |
| Solvent-Free Ball Milling | Palladium Catalyst | None | Room Temp. | 1 | Moderate | >95 |
Logical Workflow for Method Comparison
The following diagram illustrates the decision-making process for selecting a synthetic route, starting from the initial reactants to the final product, and considering both established and newer methodologies.
Caption: A flowchart comparing established and new synthetic routes.
Experimental Protocols
Established Method: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed method for the formation of C-N bonds. While effective, it typically requires harsh reaction conditions.
Materials:
-
1,4-Diiodobenzene
-
Piperazine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
In a sealed tube, combine 1,4-diiodobenzene (1.0 mmol), piperazine (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Heat the mixture at 150-200 °C for 24 hours.
-
After cooling to room temperature, dissolve the reaction mixture in dichloromethane and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Established Method: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis due to its high efficiency and broad substrate scope.[1]
Materials:
-
1,4-Diiodobenzene
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (2.8 mmol).
-
Evacuate and backfill the tube with argon.
-
Add a solution of 1,4-diiodobenzene (2.0 mmol) and piperazine (2.4 mmol) in anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture at 110 °C for 8 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.
New Method: Microwave-Assisted Buchwald-Hartwig Amination
Microwave-assisted synthesis offers a significant acceleration of reaction times and often leads to improved yields compared to conventional heating.[2][3]
Materials:
-
1,4-Diiodobenzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium tert-butoxide (KOt-Bu)
-
Toluene, anhydrous
Procedure:
-
In a microwave vial, combine 1,4-diiodobenzene (1.0 mmol), piperazine (1.2 mmol), Pd(OAc)₂ (0.05 mmol), XPhos (0.1 mmol), and KOt-Bu (1.4 mmol).
-
Add anhydrous toluene (5 mL) and seal the vial.
-
Place the vial in a microwave reactor and irradiate at 150 °C for 30 minutes.[2]
-
After cooling, work up the reaction mixture as described for the conventional Buchwald-Hartwig amination.
New Method: Solvent-Free Synthesis via Ball Milling
As a green chemistry approach, solvent-free synthesis using mechanochemistry, such as ball milling, minimizes waste and environmental impact.[4][5]
Materials:
-
1,4-Diiodobenzene
-
Piperazine
-
Palladium catalyst (e.g., Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Stainless steel milling balls
Procedure:
-
Place 1,4-diiodobenzene (1.0 mmol), piperazine (1.2 mmol), palladium catalyst (5 mol%), and potassium carbonate (2.0 mmol) into a stainless steel milling jar containing stainless steel balls.
-
Mill the mixture at room temperature for 1 hour.
-
After milling, extract the product with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the catalyst and inorganic base.
-
Concentrate the filtrate and purify by column chromatography if necessary.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable and solvent-free synthesis of molecules of pharmaceutical importance by ball milling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(4-Iodophenyl)piperazine: A Guide for Laboratory Professionals
For immediate reference, consult the Safety Data Sheet (SDS) and local institutional guidelines before handling or disposing of 1-(4-Iodophenyl)piperazine. This document provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and environmental compliance.
Summary of Safety and Handling for Disposal
Proper disposal of this compound begins with safe handling and storage. The following table summarizes key safety information derived from the material's Safety Data Sheet.
| Parameter | Information | Source |
| Hazards | Harmful by inhalation, in contact with skin, and if swallowed. | [1] |
| Personal Protective Equipment (PPE) | Laboratory clothing, chemical-resistant gloves, and safety goggles. Use only in a chemical fume hood. | [1] |
| Storage | Store in closed vessels, refrigerated. | [1] |
| Incompatible Materials | Oxidizing agents. | [1] |
| Hazardous Combustion Products | Carbon monoxide, nitrogen oxides, hydrogen iodide. | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. The following procedure outlines the recommended steps for disposal.
Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves.
-
Body Protection: A lab coat or other protective laboratory clothing should be worn.
-
Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, mix the spilled material with sand or a similar inert absorbent material.[1]
-
Carefully sweep up the mixture.
-
Place the swept-up material into a tightly closed, labeled container for disposal.[1]
-
Do not allow the material to enter drains or water courses.[1]
Waste Collection and Segregation
-
Solid Waste:
-
For small quantities of expired or unwanted this compound, carefully place the material into a designated hazardous waste container.
-
If dealing with contaminated materials (e.g., paper towels, absorbent from a spill), these should also be placed in the hazardous waste container.
-
Ensure the container is clearly labeled with the chemical name: "this compound".
-
-
Liquid Waste (Solutions):
-
If this compound is in a solution, it should be collected in a designated hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
The container must be clearly labeled with the chemical name and approximate concentration.
-
Final Disposal
The final disposal of this compound waste must be handled by a licensed disposal authority.[1] This is typically coordinated through your institution's Environmental Health and Safety (EHS) office.
-
Contact your EHS Office: Provide them with the details of the waste, including the chemical name and quantity.
-
Follow Institutional Protocols: Your EHS office will provide specific instructions for the collection and pickup of the hazardous waste.
-
Regulatory Compliance: Disposal must be carried out in accordance with all national and regional regulations.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-(4-Iodophenyl)piperazine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 1-(4-Iodophenyl)piperazine. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed, in contact with skin, or inhaled[1]. It can cause skin irritation and serious eye damage[2]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3] |
| Eye Protection | Safety goggles or Eyeshields | Wear appropriate protective eyeglasses or chemical safety goggles.[2][4] |
| Skin and Body Protection | Protective clothing | Laboratory clothing that covers the body.[1] A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[5] |
| Respiratory Protection | Dust mask type N95 (US) or approved respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a chemical fume hood.[1]
-
Restricted Access: Conduct work in a restricted area with signs to prevent unauthorized personnel entry.[5]
-
Hygiene: Prohibit eating, drinking, smoking, and the application of cosmetics in the handling area.[5] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]
2.2. Handling the Chemical
-
Don PPE: Before handling, put on all required PPE as detailed in Table 1.
-
Weighing and Transfer: Handle the solid product carefully to avoid dust formation.[3] Use a dedicated, clean spatula and weighing vessel.
-
Dissolving: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
Emergency Procedures
-
Skin Contact: Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[1]
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[1]
-
Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Mix the spilled material with sand or a similar inert absorbent material.[1]
-
Collection: Sweep up the mixture and place it in a tightly closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Environmental Protection: Do not allow the material to enter drains or water courses.[1]
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Containers: Place all waste in suitable, closed containers labeled for disposal.[3]
-
Disposal Method: Dispose of the waste through a licensed disposal company.[3] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Always follow national and regional regulations for chemical waste disposal.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | CAS#:96530-59-5 | Chemsrc [chemsrc.com]
- 2. This compound 95 624726-35-8 [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
